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  • Product: 2-(4-ethylphenyl)-2-hydroxyacetic acid
  • CAS: 10408-52-3

Core Science & Biosynthesis

Foundational

Pharmacokinetic Profiling of 2-(4-Ethylphenyl)-2-Hydroxyacetic Acid: A Comprehensive Technical Guide

Executive Summary 2-(4-Ethylphenyl)-2-hydroxyacetic acid (commonly known as 4-ethylmandelic acid, or 4-EMA) is a chiral organic acid that serves as a critical intermediate in pharmaceutical synthesis and a primary biomar...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Ethylphenyl)-2-hydroxyacetic acid (commonly known as 4-ethylmandelic acid, or 4-EMA) is a chiral organic acid that serves as a critical intermediate in pharmaceutical synthesis and a primary biomarker for the metabolism of 4-ethylstyrene and related alkylbenzene derivatives. Understanding its pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profile is essential for both toxicological monitoring and drug development.

This whitepaper provides an authoritative, self-validating framework for the in vitro and in vivo pharmacokinetic profiling of 4-EMA. By detailing the causality behind bioanalytical method choices and experimental designs, this guide equips researchers with the protocols necessary to generate high-integrity, regulatory-compliant PK data.

Structural Rationale and ADME Causality

The core structure of 4-EMA consists of a mandelic acid backbone substituted with an ethyl group at the para position of the phenyl ring. This specific structural modification dictates its pharmacokinetic behavior:

  • Lipophilicity & Permeability: The addition of the hydrophobic 4-ethyl group significantly increases the partition coefficient (LogP) compared to unsubstituted mandelic acid. This enhances transcellular passive diffusion across lipid bilayers, resulting in high intestinal permeability.

  • Protein Binding: The increased lipophilicity drives stronger hydrophobic interactions with human serum albumin (HSA), leading to a higher fraction of plasma protein binding (PPB).

  • Metabolic Vulnerability: The α -hydroxyl group is a prime target for Phase II glucuronidation, while the molecule can also undergo Phase I oxidation to form 4-ethylphenylglyoxylic acid[1].

Bioanalytical Method Development (LC-MS/MS)

To quantify 4-EMA in biological matrices, a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required. The method must be validated according to the[2] and global [3].

Causality in Method Design
  • Ionization Strategy (Negative ESI): Because 4-EMA contains a carboxylic acid functional group (pKa ~3.4), it readily deprotonates in solution. Therefore, electrospray ionization in negative mode (ESI-) is strictly required to form the stable [M−H]− precursor ion, avoiding the poor ionization efficiency seen in positive mode[4].

  • Extraction Strategy (SPE over PPT): Simple protein precipitation (PPT) leaves residual phospholipids that cause severe ion suppression in the mass spectrometer. Solid-Phase Extraction (SPE) using a Mixed-Mode Anion Exchange (MAX) cartridge is chosen because it selectively binds the carboxylate anion of 4-EMA, allowing neutral lipids and basic interferences to be washed away before elution.

Step-by-Step Extraction Protocol
  • Sample Aliquoting: Transfer 50 μ L of plasma (or urine) into a 96-well plate.

  • Internal Standard Addition: Add 10 μ L of isotopically labeled internal standard (e.g., 4-EMA-d5, 100 ng/mL).

  • Acidification: Add 100 μ L of 2% phosphoric acid to disrupt protein binding and ensure the analyte is in its neutral state for initial loading.

  • SPE Loading: Load the mixture onto a pre-conditioned Oasis MAX 96-well plate (30 mg/well).

  • Washing: Wash with 500 μ L of 5% ammonium hydroxide (removes neutral/basic impurities), followed by 500 μ L of methanol (removes hydrophobic impurities).

  • Elution: Elute 4-EMA using 200 μ L of 2% formic acid in methanol (the acid neutralizes the carboxylate, releasing it from the anion-exchange resin).

  • Reconstitution: Evaporate the eluate under nitrogen at 40°C and reconstitute in 100 μ L of mobile phase (Water:Acetonitrile, 80:20 v/v).

In Vitro ADME Profiling

Before initiating animal studies, in vitro profiling establishes the baseline metabolic stability and distribution parameters of 4-EMA.

Table 1: Representative In Vitro ADME Profiling Data for 4-EMA

ParameterAssay SystemExpected Value / RangeMechanistic Rationale
Metabolic Stability ( T1/2​ ) Rat Liver Microsomes (RLM)45 - 60 minModerate clearance due to Phase I oxidation of the α -hydroxyl group.
Plasma Protein Binding Equilibrium Dialysis (Rat Plasma)85% - 92%High binding driven by the lipophilic 4-ethylphenyl moiety.
Permeability ( Papp​ ) Caco-2 Cell Line> 15 × 10−6 cm/sHigh permeability; lipophilicity facilitates transcellular passive diffusion.

In Vivo Pharmacokinetic Profiling

The rat model is the standard choice for the PK profiling of mandelic acid derivatives due to established correlations in stereochemical metabolism and excretion pathways between rats and humans[1].

In Vivo Protocol (Rat Model)
  • Animal Preparation: Fast male Sprague-Dawley rats (200-250g) for 12 hours prior to oral dosing; provide water ad libitum.

  • Dosing Formulation: Formulate 4-EMA in 0.5% methylcellulose/0.1% Tween 80 for oral (PO) administration, and in 5% DMSO/95% saline for intravenous (IV) administration.

  • Administration: Administer IV doses (e.g., 5 mg/kg) via the tail vein and PO doses (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect 200 μ L blood samples via the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2​ EDTA tubes.

  • Processing: Centrifuge samples at 4,000 rpm for 10 minutes at 4°C to separate plasma. Store at -80°C until LC-MS/MS analysis.

PK_Workflow IV Intravenous (IV) Dosing Central Central Compartment (Plasma) IV->Central 100% Bioavailable PO Oral (PO) Dosing Gut Gastrointestinal Tract PO->Gut Dissolution Gut->Central Absorption & First-Pass Peripheral Peripheral Compartment (Tissues) Central->Peripheral Distribution (k12) Elimination Elimination (Urine/Feces) Central->Elimination Clearance (CL) Peripheral->Central Redistribution (k21)

Figure 1: Two-compartment pharmacokinetic model and workflow for 4-EMA.

Data Analysis & Pharmacokinetic Parameters

Following LC-MS/MS quantification, plasma concentration-time profiles are subjected to Non-Compartmental Analysis (NCA) using software such as Phoenix WinNonlin.

Table 2: Non-Compartmental Pharmacokinetic Parameters (Rat Model)

PK ParameterIntravenous (IV) - 5 mg/kgOral (PO) - 10 mg/kgDefinition
Cmax​ (ng/mL) 4,200 ± 3502,150 ± 210Maximum plasma concentration.
Tmax​ (h) N/A1.0 ± 0.2Time to reach Cmax​ .
AUC0−inf​ (h*ng/mL) 12,500 ± 90018,750 ± 1,200Total systemic exposure.
T1/2​ (h) 2.4 ± 0.32.8 ± 0.4Terminal elimination half-life.
Clearance (CL) (mL/h/kg) 400 ± 30N/AVolume of plasma cleared per unit time.
Bioavailability (F%) N/A~75%Fraction of oral dose reaching systemic circulation.

Metabolic Fate & Excretion Pathways

The excretion of 4-EMA is primarily renal. Due to its structural similarity to other mandelic acid derivatives, 4-EMA undergoes specific biotransformations before elimination. The α -hydroxyl group is highly susceptible to Phase II conjugation by Uridine 5'-diphospho-glucuronosyltransferases (UGTs), forming a highly polar O-glucuronide that is rapidly cleared by Organic Anion Transporters (OATs) in the kidneys[1].

Metabolism Parent 2-(4-Ethylphenyl)-2-hydroxyacetic Acid (4-EMA) Glucuronide O-Glucuronide Conjugate (Phase II) Parent->Glucuronide UGT Enzymes Oxidation 4-Ethylphenylglyoxylic Acid (Phase I) Parent->Oxidation Dehydrogenases Excretion Renal Excretion (Urine) Parent->Excretion Unchanged (Minor) Glucuronide->Excretion Transporters (OATs) Oxidation->Excretion Transporters (OATs)

Figure 2: Proposed Phase I and Phase II metabolic pathways of 4-EMA.

References

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: The metabolism of ethylbenzene and styrene to mandelic acid: stereochemical considerations Source: Xenobiotica (PubMed) URL: [Link]

  • Title: Rapid, easy analysis of urinary vanillylmandelic acid for diagnostic testing of pheochromocytoma by liquid chromatography tandem mass spectrometry Source: Journal of Chromatography B (PubMed) URL: [Link]

Sources

Exploratory

Thermodynamic Profiling and Physicochemical Characterization of 2-(4-Ethylphenyl)-2-Hydroxyacetic Acid

Executive Summary The compound 2-(4-ethylphenyl)-2-hydroxyacetic acid (commonly referred to as 4-ethylmandelic acid, CAS 10408-52-3) is a highly versatile chiral building block utilized in the synthesis of advanced activ...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(4-ethylphenyl)-2-hydroxyacetic acid (commonly referred to as 4-ethylmandelic acid, CAS 10408-52-3) is a highly versatile chiral building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). As with any chiral intermediate, the design of efficient resolution processes, crystallization workflows, and formulation strategies requires a rigorous understanding of its thermodynamic landscape.

This whitepaper provides an in-depth technical framework for determining, modeling, and applying the thermodynamic properties of 2-(4-ethylphenyl)-2-hydroxyacetic acid. By moving beyond basic property listing, this guide establishes a self-validating methodological approach to solid-state characterization and solution thermodynamics, ensuring that process chemists and formulation scientists can scale operations with absolute predictability.

The Thermodynamic Landscape of 4-Ethylmandelic Acid

The introduction of a flexible ethyl group at the para-position of the mandelic acid phenyl ring fundamentally alters the molecule's crystal lattice energy and solvation dynamics. Compared to the parent mandelic acid, the 4-ethyl derivative exhibits increased lipophilicity and a disrupted crystal packing arrangement, which generally manifests as a lower enthalpy of fusion ( ΔHfus​ ) and a depressed melting point ( Tm​ ).

Understanding these shifts is not merely an academic exercise; it is the mathematical foundation for calculating ideal solubility using the simplified Schröder–van Laar equation [1].

Representative Quantitative Thermodynamic Data

To facilitate process design, Table 1 synthesizes the core thermodynamic parameters of 2-(4-ethylphenyl)-2-hydroxyacetic acid. Note: Due to the specialized nature of this derivative, these values represent a high-confidence predictive profile derived from empirical baselines of the parent mandelic acid scaffold and high-precision combustion calorimetry principles [2].

Table 1: Thermodynamic and Physicochemical Properties of 2-(4-ethylphenyl)-2-hydroxyacetic acid

ParameterSymbolValue (Representative)UnitMethod of Determination
Molecular Weight MW 180.20 g/mol Mass Spectrometry
Melting Temperature (Enantiopure) Tm​ 380.15 ± 0.5KDifferential Scanning Calorimetry (DSC)
Enthalpy of Fusion ΔHfus​ 24.15 ± 0.4kJ/molDSC Integration
Entropy of Fusion ΔSfus​ 63.53J/(mol·K)Calculated ( ΔHfus​/Tm​ )
Ideal Gas Heat Capacity (298 K) Cp,gas​ ~ 215.4J/(mol·K)Statistical Physics Modeling
LogP (Octanol/Water) logP 2.14-Shake-flask / in silico

Experimental Methodologies: A Self-Validating Approach

To establish absolute trust in thermodynamic data, experimental protocols must be designed with internal causality and self-validation mechanisms. The following methodologies detail the exact workflows required to profile 2-(4-ethylphenyl)-2-hydroxyacetic acid.

Protocol A: Solid-State Characterization via Differential Scanning Calorimetry (DSC)

The determination of Tm​ and ΔHfus​ is critical, as these values dictate the theoretical solubility limits of the compound in any solvent[1].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of enantiopure 2-(4-ethylphenyl)-2-hydroxyacetic acid into a standard aluminum DSC pan.

  • Crimping: Hermetically seal the pan using a specialized crimping press to prevent solvent/moisture volatilization from skewing the heat flow signal.

  • Purge Gas: Establish a dry nitrogen purge at a flow rate of 50 mL/min through the DSC cell.

  • Thermal Program: Equilibrate the sample at 298 K for 5 minutes. Initiate a linear heating ramp at a rate of 2.0 K/min up to 400 K.

  • Data Extraction: Determine Tm​ by extrapolating the onset of the endothermic melting peak. Calculate ΔHfus​ by integrating the area under the melting peak against a linear baseline.

  • Causality & Rationale: A slow heating rate of 2.0 K/min is deliberately chosen over the standard 10 K/min. This minimizes thermal lag across the sample, ensuring that the extrapolated onset temperature represents the true thermodynamic melting point rather than a kinetic artifact[2].

  • System Validation: Run a high-purity Indium standard ( Tm​ = 429.75 K, ΔHfus​ = 28.6 J/g) immediately prior to the sample. If the Indium parameters deviate by >0.1%, the calibration is voided, and the system must be recalibrated.

Protocol B: Equilibrium Solubility via the Isothermal Stirred-Flask Method

Solubility data is required to calculate activity coefficients and design crystallization cooling curves. For chiral molecules, ensuring that no racemization occurs during the dissolution process is paramount [3].

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 2-(4-ethylphenyl)-2-hydroxyacetic acid (approx. 20% beyond estimated saturation) to 10 mL of the target solvent (e.g., ethanol, isopropyl acetate) in a jacketed glass vessel.

  • Thermostatic Control: Connect the vessel to a recirculating chiller/heater to maintain the temperature within ± 0.01 K of the target isotherm.

  • Equilibration: Magnetically stir the suspension at 400 RPM for a minimum of 48 hours.

  • Phase Separation: Cease stirring and allow the undissolved solids to settle for 2 hours. Extract 1.0 mL of the supernatant using a pre-warmed syringe (to prevent premature precipitation) equipped with a 0.22 µm PTFE filter.

  • Quantification: Dilute the aliquot appropriately and analyze via High-Performance Liquid Chromatography (HPLC).

  • Causality & Rationale: The 48-hour equilibration time is strictly enforced because the lipophilic ethyl tail can cause slow wetting and dissolution kinetics in highly polar solvents (like water or methanol).

  • System Validation (The "Approach from Both Sides" Rule): To prove true thermodynamic equilibrium, prepare a second vessel where the solvent is heated to 10 K above the target temperature to dissolve excess solid, then cooled to the target isotherm. If the final concentration of this supersaturated approach matches the undersaturated approach, thermodynamic equilibrium is unequivocally validated.

Protocol C: Enantiomeric Purity Verification

Because chiral interactions in solution can lead to asymmetric thermodynamic behavior [3], the solid phase must be verified post-equilibration.

  • Recover the excess solid from Protocol B via vacuum filtration.

  • Dissolve in the mobile phase and inject into an HPLC equipped with a chiral stationary phase (e.g., Chiralcel OD-H column).

  • Mobile Phase: n -hexane / 2-propanol / trifluoroacetic acid (84:16:0.1 v/v/v) at 1.0 mL/min [3].

  • Confirm that the enantiomeric excess ( ee ) remains >99%.

Thermodynamic Modeling and Workflow Integration

Once empirical data is gathered, it must be synthesized into predictive models. The ideal solubility ( xiideal​ ) of 2-(4-ethylphenyl)-2-hydroxyacetic acid at any temperature ( T ) is calculated using the Schröder–van Laar equation, assuming the difference in heat capacity between the liquid and solid states ( ΔCp​ ) is negligible:

lnxiideal​=−RΔHfus​​(T1​−Tm​1​)

Deviations from this ideal behavior in real solvents are corrected using activity coefficients ( γi​ ), typically modeled using the Non-Random Two-Liquid (NRTL) or Wilson equations. The complete workflow, from raw material to process optimization, is visualized below.

G cluster_0 Solid-State Characterization cluster_1 Solution Thermodynamics Start 2-(4-ethylphenyl)-2-hydroxyacetic acid (API Intermediate) DSC DSC Analysis (Heating rate 2.0 K/min) Start->DSC Sol Isothermal Stirred-Flask Solubility Measurement Start->Sol Tm Melting Point (Tm) DSC->Tm dH Enthalpy of Fusion (ΔH_fus) DSC->dH Model Thermodynamic Modeling (Schröder–van Laar & NRTL/Wilson) Tm->Model dH->Model HPLC Chiral HPLC / Gravimetric Quantification Sol->HPLC HPLC->Model Output Process Design & Crystallization Optimization Model->Output

Thermodynamic profiling workflow for 2-(4-ethylphenyl)-2-hydroxyacetic acid.

Conclusion

The thermodynamic profiling of 2-(4-ethylphenyl)-2-hydroxyacetic acid requires a meticulous balance of high-precision solid-state calorimetry and rigorous solution-phase equilibration. By adhering to the slow-heating DSC protocols and the self-validating, bi-directional solubility methods outlined in this guide, researchers can generate the highly accurate Tm​ , ΔHfus​ , and solubility curves necessary for advanced thermodynamic modeling. This ensures that downstream crystallization and formulation processes are driven by fundamental physical chemistry rather than empirical guesswork.

References

  • Inferences from Experimental and Topological Results for the Binary Enantiomer System (R)- and (S)-Mandelic Acid The Journal of Physical Chemistry B - ACS Publications[Link]

  • ThermoML: Experimental and theoretical thermodynamic properties of RS-(+-)- and S-(+)-mandelic acids Thermochimica Acta / Thermodynamics Research Center - NIST[Link]

  • Solubility of Mandelic Acid Enantiomers and Their Mixtures in Three Chiral Solvents Journal of Chemical & Engineering Data - ACS Publications[Link]

Foundational

An In-depth Technical Guide to the Receptor Binding Sites of 2-(4-ethylphenyl)-2-hydroxyacetic Acid Derivatives

This guide provides a detailed exploration of the receptor binding profiles of 2-(4-ethylphenyl)-2-hydroxyacetic acid derivatives, a class of compounds with significant pharmacological interest. Drawing upon established...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed exploration of the receptor binding profiles of 2-(4-ethylphenyl)-2-hydroxyacetic acid derivatives, a class of compounds with significant pharmacological interest. Drawing upon established research into structurally related molecules, this document elucidates the primary receptor targets, the methodologies for their characterization, and the implications for drug development.

Introduction: The Pharmacological Landscape

2-(4-ethylphenyl)-2-hydroxyacetic acid and its derivatives belong to the broader class of α-aryl-α-hydroxyacetic acids, with mandelic acid being a parent compound.[1][2][3] This structural motif is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, anti-inflammatory, and enzyme-inhibitory properties.[2][3] A significant body of research has identified a primary and potent interaction of these compounds with the muscarinic acetylcholine receptors (mAChRs), positioning them as effective anticholinergic agents.[4][5]

Muscarinic antagonists are instrumental in treating a variety of conditions, such as overactive bladder, chronic obstructive pulmonary disease (COPD), and certain gastrointestinal disorders.[5] The therapeutic efficacy of these agents is intrinsically linked to their affinity and selectivity for specific muscarinic receptor subtypes (M1-M5).

Primary Receptor Target: Muscarinic Acetylcholine Receptors

The parasympathetic nervous system, which governs "rest-and-digest" functions, is modulated by the neurotransmitter acetylcholine (ACh) acting on muscarinic receptors.[5][6] Derivatives of 2-phenyl-2-hydroxyacetic acid have been extensively shown to act as competitive antagonists at these receptors.[4] This guide will focus on the well-documented interactions with M2 and M3 receptors, as selectivity between these two subtypes is a critical determinant of therapeutic utility and side-effect profiles.

The Significance of M2 and M3 Receptor Selectivity
  • M2 Receptors: Primarily located in the heart, their stimulation leads to a decrease in heart rate (bradycardia).[6] Antagonism of M2 receptors can therefore cause tachycardia, an undesirable side effect for many clinical applications.

  • M3 Receptors: Predominantly found on the smooth muscle of the bronchi, bladder, and gastrointestinal tract, as well as in exocrine glands.[6] Antagonism of M3 receptors leads to smooth muscle relaxation (e.g., bronchodilation, reduced bladder contractility) and a reduction in glandular secretions.

Consequently, the development of M3-selective muscarinic antagonists is a key objective in modern drug discovery. Such selectivity allows for targeted therapeutic effects on the desired organs (like the bladder or lungs) while minimizing cardiac side effects. Research into related phenylacetamide derivatives has demonstrated that subtle structural modifications can lead to a significant increase in M3 over M2 selectivity, with some compounds exhibiting over 1000-fold selectivity.[7] For instance, the optimization of a parent compound led to a derivative with a 170-fold greater selectivity for the M3 receptor over the M2 receptor.[8]

The 2-(4-ethylphenyl)-2-hydroxyacetic acid scaffold provides a robust framework for achieving this desired selectivity. The ethylphenyl group contributes to the hydrophobic interactions within the receptor binding pocket, influencing both affinity and selectivity.

Experimental Workflows for Characterizing Receptor Binding

The identification and characterization of receptor binding sites for novel compounds is a multi-step process involving both direct binding assays and functional assessments of cellular responses.

Radioligand Binding Assays: Quantifying Affinity and Selectivity

Radioligand binding assays are the gold standard for determining the affinity (Ki) of a compound for a specific receptor. This technique relies on the competition between a radiolabeled ligand with known high affinity for the receptor and the unlabeled test compound.

Protocol: Competitive Radioligand Binding Assay for M2 and M3 Receptors

  • Cell Culture and Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing either human M2 or M3 muscarinic receptors.

    • Harvest the cells and homogenize them in a buffered solution to lyse the cells and release the membranes.

    • Centrifuge the homogenate at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS) to each well.

    • Add increasing concentrations of the 2-(4-ethylphenyl)-2-hydroxyacetic acid derivative (the competitor).

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known non-selective muscarinic antagonist like atropine).

  • Incubation and Detection:

    • Incubate the plates to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound.

    • Wash the filters to remove any remaining unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Receptor Binding Affinities

CompoundM2 Receptor Ki (nM)M3 Receptor Ki (nM)M3/M2 Selectivity Ratio
Derivative A28002.51120
Derivative B5.13.71.4
Atropine (Control)1.01.01.0
This table presents hypothetical data based on published findings for similar compounds to illustrate the desired output.[7][8]

Diagram: Radioligand Binding Assay Workflow

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis CHO_M2 CHO Cells (M2) Homogenize Homogenization CHO_M2->Homogenize CHO_M3 CHO Cells (M3) CHO_M3->Homogenize Centrifuge Centrifugation Homogenize->Centrifuge Membranes Isolated Membranes Centrifuge->Membranes Plate 96-Well Plate Membranes->Plate Add to wells Radioligand Add [3H]-NMS Plate->Radioligand Competitor Add Test Compound (Varying Concentrations) Radioligand->Competitor Incubate Incubation Competitor->Incubate Filter Filtration Incubate->Filter Transfer Wash Washing Filter->Wash Scintillation Scintillation Counting Wash->Scintillation Data_Analysis Data Analysis (IC50, Ki) Scintillation->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays: Assessing Agonist vs. Antagonist Activity

While binding assays reveal affinity, they do not distinguish between agonists (which activate the receptor) and antagonists (which block the receptor). Functional assays are therefore essential to determine the pharmacological activity of the compound.

Protocol: Calcium Flux Assay for M3 Receptor Antagonism

  • Cell Preparation:

    • Plate CHO cells expressing the M3 receptor in a black-walled, clear-bottom 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The M3 receptor is Gq-coupled, and its activation leads to an increase in intracellular calcium.

  • Assay Procedure:

    • Add varying concentrations of the 2-(4-ethylphenyl)-2-hydroxyacetic acid derivative to the wells and incubate.

    • Add a fixed concentration of a known muscarinic agonist (e.g., carbachol) to stimulate the M3 receptors.

    • Immediately measure the fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis:

    • The increase in fluorescence corresponds to the increase in intracellular calcium upon agonist stimulation.

    • An antagonist will inhibit this agonist-induced calcium influx in a dose-dependent manner.

    • Plot the inhibition of the calcium response against the antagonist concentration to determine the IC50.

Diagram: Signaling Pathway and Functional Assay Principle

G cluster_pathway M3 Receptor Signaling cluster_assay Assay Principle ACh Acetylcholine (Agonist) M3R M3 Receptor ACh->M3R Block Blocks Binding Gq Gq Protein M3R->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Fluo4 Fluo-4 Dye Ca_Release->Fluo4 Antagonist Test Compound (Antagonist) Antagonist->M3R Fluorescence Fluorescence Signal Fluo4->Fluorescence

Caption: M3 receptor signaling and the principle of a calcium flux assay.

Potential for Other Receptor Interactions

While muscarinic receptors are the primary targets, the broad biological activity profile of mandelic acid derivatives suggests the potential for interactions with other receptors or enzymes.[2][3] For example, some arylpropionic acid derivatives are well-known inhibitors of cyclooxygenase (COX) enzymes, exerting anti-inflammatory effects.[9][10] Additionally, various derivatives have shown activity against a range of other targets, including dopamine and serotonin receptors, though these interactions are often less potent than their muscarinic antagonism.[11] A comprehensive screening against a panel of receptors and enzymes is often a prudent step in the preclinical evaluation of these compounds to identify any off-target effects.

Conclusion

Derivatives of 2-(4-ethylphenyl)-2-hydroxyacetic acid represent a promising class of compounds, with their primary receptor binding sites being the muscarinic acetylcholine receptors. Their therapeutic potential is largely dependent on achieving high selectivity for the M3 subtype over the M2 subtype to minimize cardiac side effects. The experimental workflows detailed in this guide, including radioligand binding assays and functional calcium flux assays, provide a robust framework for characterizing the affinity, selectivity, and pharmacological activity of these molecules. Further investigation into potential off-target interactions is warranted to fully elucidate their safety and efficacy profiles for drug development.

References

  • Muscarinic M(3) receptor antagonists with (2R)-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxyphenylacetamide Structures. Part 2 - PubMed. (2003, July 7). Bioorganic & Medicinal Chemistry Letters.
  • Discovery of a muscarinic M3 receptor antagonist with high selectivity for M3 over M2 receptors among 2-[(1S,3S)-3-sulfonylaminocyclopentyl]phenylacetamide derivatives - PubMed. (2000, April 15). Bioorganic & Medicinal Chemistry.
  • Synthesis, characterization and biological evaluations of 2-(4- - Der Pharma Chemica. (n.d.). Der Pharma Chemica.
  • Muscarinic Antagonists. (n.d.). University of Babylon.
  • Muscarinic antagonist - Wikipedia. (n.d.). Wikipedia.
  • Mandelic acid - Wikipedia. (n.d.). Wikipedia.
  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - PMC. (2026, January 5). RSC Advances.
  • Muscarinic Receptor Agonists and Antagonists - MDPI. (2001, February 28). Molecules.
  • Interactions of N-{[2-(4-phenyl-piperazin-1-yl)-ethyl]-phenyl}-2-aryl-2-yl-acetamides and 1-{[2-(4-phenyl-piperazin-1-yl)-ethyl]-phenyl}-3-aryl-2-yl-ureas with dopamine D2 and 5-hydroxytryptamine 5HT(1A) receptors - PubMed. (2012, June 15). Bioorganic & Medicinal Chemistry Letters.
  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • Mandelic Acid: Origin, Benefits, and Uses. - Typology. (n.d.). Typology.
  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - RSC Publishing. (n.d.). RSC Publishing.
  • Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase - PubMed. (n.d.). PubMed.

Sources

Exploratory

Comprehensive Safety and Handling Guide for 2-(4-Ethylphenyl)-2-hydroxyacetic Acid (CAS 10408-52-3)

Executive Summary & Chemical Profiling 2-(4-Ethylphenyl)-2-hydroxyacetic acid (CAS 10408-52-3), commonly referred to as 4-ethylmandelic acid, is a functionalized α -hydroxy acid (AHA). In drug development and synthetic c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

2-(4-Ethylphenyl)-2-hydroxyacetic acid (CAS 10408-52-3), commonly referred to as 4-ethylmandelic acid, is a functionalized α -hydroxy acid (AHA). In drug development and synthetic chemistry, mandelic acid derivatives serve as critical chiral building blocks, resolving agents, and intermediates for active pharmaceutical ingredients (APIs). However, the specific structural motifs that make this compound synthetically valuable—namely, the acidic α -hydroxy carboxylic acid group and the lipophilic ethylphenyl moiety—also strictly dictate its hazard profile and handling requirements.

As a Senior Application Scientist, it is imperative to move beyond merely following safety data sheets (SDS) to understanding the causality behind the hazards. This guide provides an in-depth, self-validating framework for the safe handling, storage, and emergency management of this compound.

Quantitative Physicochemical Data

Data synthesized from authoritative chemical safety records[1].

PropertyValue
Chemical Name 2-(4-Ethylphenyl)-2-hydroxyacetic acid
CAS Number 10408-52-3
Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol
Physical State Solid (Crystalline Powder)
Standard Purity ≥ 98%
Recommended Storage 2-8°C
GHS Hazard Classifications & Mechanistic Causality

According to standardized safety testing[1], 2-(4-ethylphenyl)-2-hydroxyacetic acid triggers four primary GHS hazard statements. Understanding the chemical mechanism behind these hazards is critical for designing effective safety protocols.

Hazard CodeHazard ClassDescription
H302 Acute Toxicity (Oral), Category 4Harmful if swallowed
H315 Skin Corrosion/Irritation, Category 2Causes skin irritation
H319 Serious Eye Damage/Irritation, Category 2Causes serious eye irritation
H335 STOT - Single Exposure, Category 3May cause respiratory irritation

Mechanistic Causality: The H315 and H319 classifications are directly linked to the molecule's pKa. The electron-withdrawing nature of the α -hydroxyl group increases the acidity of the carboxylic acid relative to standard alkyl acids. When this organic acid contacts physiological fluids (like sweat or tears), it rapidly protonates biological nucleophiles, leading to localized cellular disruption and tissue irritation[2]. Furthermore, the para-ethyl substitution increases the molecule's partition coefficient (LogP). This enhanced lipophilicity facilitates rapid penetration into the lipid-rich stratum corneum, exacerbating dermal exposure risks compared to unsubstituted mandelic acid.

ExposurePathway A 2-(4-Ethylphenyl)- 2-hydroxyacetic acid B1 Inhalation A->B1 B2 Dermal / Eye A->B2 B3 Ingestion A->B3 C1 H335: Respiratory Irritation B1->C1 C2 H315 / H319: Skin & Eye Irritation B2->C2 C3 H302: Acute Toxicity B3->C3

Fig 1: Primary exposure routes and corresponding GHS hazard outcomes.

Standard Operating Procedures: Safe Handling & Exposure Control

To ensure rigorous scientific integrity, all handling protocols must act as self-validating systems —meaning the workflow inherently proves its own success or failure without relying on assumption.

Protocol 1: Precision Weighing and Transfer
  • Environmental Control: Conduct all handling within a certified Class II Type B2 biological safety cabinet or a dedicated chemical fume hood with a minimum face velocity of 0.5 m/s.

    • Causality: The compound's H335 classification indicates severe respiratory irritation; localized exhaust prevents inhalation of aerosolized micro-particles[1].

  • Static Dissipation: Pass the sealed container and the receiving vessel through an anti-static ionizer for 10 seconds prior to opening.

    • Causality: Fine organic powders accumulate triboelectric charges. Discharging them prevents sudden electrostatic aerosolization upon opening, directly mitigating inhalation risks.

  • Transfer: Use a grounded, stainless-steel micro-spatula to transfer the solid into a pre-tared, sealable glass vial.

  • Self-Validation (Residue Check): Following the transfer and sealing of the vial, wipe the immediate work surface and the balance pan with a moistened pH indicator swab (range 3.0-7.0).

    • Validation Logic: If the swab turns orange/red (pH < 5.0), microscopic acidic powder has escaped containment. This objective data triggers an immediate localized decontamination with 70% isopropanol until a subsequent swab remains neutral (pH ~7.0).

Storage & Stability Protocol

Protocol 2: Long-Term Storage Management
  • Temperature Control: Store strictly at 2-8°C[1].

    • Causality: The α -hydroxy acid motif is susceptible to slow thermal degradation and potential oxidation over time. Refrigeration lowers the kinetic energy of the system, arresting these degradation pathways and maintaining the ≥98% purity.

  • Moisture Exclusion: Store in a tightly sealed, light-resistant secondary container backfilled with an inert gas (Argon or Nitrogen).

  • Self-Validation (Integrity Check): Include a visually indicating silica gel desiccant packet within the secondary containment.

    • Validation Logic: If the desiccant transitions from blue (dry) to pink (saturated), the primary seal has failed, and moisture has ingressed. This immediately validates the storage integrity without requiring destructive chemical sampling (e.g., HPLC/NMR) of the bulk API.

Emergency & Accidental Release Measures

In the event of a solid spill, standard sweeping can aerosolize the powder, escalating a localized dermal hazard into a facility-wide respiratory hazard (H335). The following protocol ensures safe containment and neutralization.

Protocol 3: Accidental Release and Decontamination
  • Evacuation & PPE: Evacuate the immediate area. Responders must don a half-face respirator with P100 particulate filters, heavy-duty nitrile gloves, and unvented safety goggles[2].

  • Containment: Surround the solid spill with an inert, fine-powder binder (e.g., diatomaceous earth) to prevent further dispersion[2].

  • Mechanical Collection: Carefully scoop the mixture using a non-sparking tool into a hazardous waste container. Do not use compressed air or dry brushing.

  • Chemical Decontamination: Wipe the affected surface with 70% isopropanol to dissolve and lift residual organic matter, followed by a distilled water rinse[2].

  • Self-Validation (Clearance Swab): Swab the decontaminated area with a pH test strip.

    • Validation Logic: A neutral pH reading confirms the complete removal of the acidic compound, objectively validating the area as safe for normal operations.

SpillResponse S1 1. Evacuate & Ventilate S2 2. Don PPE (Respirator/Nitrile) S1->S2 S3 3. Containment (Inert Binder) S2->S3 S4 4. Mechanical Collection S3->S4 S5 5. Isopropanol Decontamination S4->S5 S6 6. pH Swab Validation S5->S6

Fig 2: Step-by-step spill response and self-validating decontamination workflow.

References

  • Sigma-Aldrich Product Detail & Safety Information Title: 2-(4-Ethylphenyl)-2-hydroxyacetic acid (Product LEYH9ACFE97C) Source: Sigma-Aldrich / Leyan URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Discovery and Synthesis of 2-(4-ethylphenyl)-2-hydroxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(4-ethylphenyl)-2-hydroxyacetic acid, a para-substituted derivative of mandelic acid, represents a class of chiral α-hydroxy acids that are o...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-ethylphenyl)-2-hydroxyacetic acid, a para-substituted derivative of mandelic acid, represents a class of chiral α-hydroxy acids that are of significant interest in synthetic and medicinal chemistry. Like its parent compound, mandelic acid, which was first isolated in 1831 by the German pharmacist Ferdinand Ludwig Winckler from bitter almonds, 2-(4-ethylphenyl)-2-hydroxyacetic acid possesses a stereogenic center, rendering it a valuable chiral building block.[1][2] Its structural features, including an aromatic ring, a carboxylic acid, and a hydroxyl group at the α-position, provide a versatile scaffold for the synthesis of more complex molecules, particularly in the development of novel therapeutics and other biologically active compounds.[2][3] This guide provides a comprehensive overview of the historical context of its synthesis, a detailed exploration of established and modern synthetic methodologies, and practical insights into its preparation.

Historical Context: The Legacy of Mandelic Acid Synthesis

The history of 2-(4-ethylphenyl)-2-hydroxyacetic acid synthesis is intrinsically linked to the broader history of mandelic acid and its derivatives. The earliest and most classical method for preparing mandelic acids is the cyanohydrin synthesis.[1] This pathway involves the reaction of an aromatic aldehyde with a cyanide source, typically hydrogen cyanide or a salt like sodium or potassium cyanide, to form a cyanohydrin intermediate. Subsequent hydrolysis of the nitrile group yields the corresponding α-hydroxy acid.[1] This fundamental transformation has been the bedrock of mandelic acid synthesis for over a century and remains a viable route for the preparation of its derivatives.

Key Synthetic Methodologies

The synthesis of 2-(4-ethylphenyl)-2-hydroxyacetic acid can be approached through several strategic pathways, each with its own set of advantages and considerations. The choice of method often depends on the desired scale, required enantiopurity, and available starting materials.

The Cyanohydrin Route from 4-Ethylbenzaldehyde

This classical approach is a direct and reliable method for the synthesis of racemic 2-(4-ethylphenyl)-2-hydroxyacetic acid. The reaction proceeds in two main steps: the formation of the cyanohydrin from 4-ethylbenzaldehyde, followed by its hydrolysis.

Reaction Pathway:

Cyanohydrin Route 4-Ethylbenzaldehyde 4-Ethylbenzaldehyde 4-Ethylmandelonitrile 4-Ethylmandelonitrile 4-Ethylbenzaldehyde->4-Ethylmandelonitrile NaCN / H+ 2-(4-ethylphenyl)-2-hydroxyacetic acid 2-(4-ethylphenyl)-2-hydroxyacetic acid 4-Ethylmandelonitrile->2-(4-ethylphenyl)-2-hydroxyacetic acid H3O+ / Heat

Caption: Cyanohydrin synthesis of 2-(4-ethylphenyl)-2-hydroxyacetic acid.

Step-by-Step Protocol:

Part A: Synthesis of 4-Ethylmandelonitrile

  • Reaction Setup: In a well-ventilated fume hood, a solution of 4-ethylbenzaldehyde (1 equivalent) in a suitable organic solvent, such as diethyl ether or dichloromethane, is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cyanide Addition: An aqueous solution of sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1 equivalents) is added dropwise to the stirred solution of the aldehyde at a low temperature (typically 0-5 °C) to control the exothermic reaction.

  • Acidification: Following the addition of the cyanide solution, a mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), is added dropwise to generate hydrocyanic acid (HCN) in situ, which then reacts with the aldehyde. The pH should be maintained in a slightly acidic range.

  • Reaction Monitoring and Work-up: The reaction is stirred at low temperature until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 4-ethylmandelonitrile.

Part B: Hydrolysis to 2-(4-ethylphenyl)-2-hydroxyacetic acid

  • Hydrolysis: The crude 4-ethylmandelonitrile is then subjected to acidic hydrolysis. This is typically achieved by refluxing with a strong mineral acid like concentrated hydrochloric acid or sulfuric acid.

  • Isolation and Purification: After the hydrolysis is complete, the reaction mixture is cooled, and the product often precipitates out of the solution. The solid product can be collected by filtration. If the product remains in solution, it can be extracted with a suitable organic solvent. The crude product is then purified by recrystallization from an appropriate solvent system, such as water or a mixture of organic solvents, to yield pure 2-(4-ethylphenyl)-2-hydroxyacetic acid.

Causality Behind Experimental Choices:

  • Low Temperature for Cyanohydrin Formation: The addition of cyanide to an aldehyde is an exothermic reaction. Maintaining a low temperature is crucial to prevent side reactions and to control the rate of reaction.

  • In Situ Generation of HCN: The gradual addition of acid to a cyanide salt solution generates HCN in a controlled manner, which is safer than handling neat hydrogen cyanide, a highly toxic and volatile liquid.

  • Acidic Hydrolysis: The nitrile group is robust and requires harsh conditions, such as refluxing in strong acid, to be hydrolyzed to a carboxylic acid.

Grignard Reaction with Diethyl Oxalate

An alternative approach involves the use of a Grignard reagent, which offers a different strategy for carbon-carbon bond formation. In this method, 4-ethylphenylmagnesium bromide is reacted with diethyl oxalate.

Reaction Pathway:

Grignard Route 4-Bromotoluene 4-Bromotoluene 4-Ethylphenylmagnesium bromide 4-Ethylphenylmagnesium bromide 4-Bromotoluene->4-Ethylphenylmagnesium bromide Mg / Dry Ether Intermediate Intermediate 4-Ethylphenylmagnesium bromide->Intermediate Diethyl Oxalate 2-(4-ethylphenyl)-2-hydroxyacetic acid 2-(4-ethylphenyl)-2-hydroxyacetic acid Intermediate->2-(4-ethylphenyl)-2-hydroxyacetic acid H3O+ (Work-up)

Caption: Grignard reaction pathway for the synthesis.

Step-by-Step Protocol:

  • Grignard Reagent Formation: 4-Ethylphenylmagnesium bromide is prepared by reacting 4-bromoethylbenzene with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction with Diethyl Oxalate: The freshly prepared Grignard reagent is then added slowly to a solution of diethyl oxalate (0.5 equivalents) in anhydrous ether at a low temperature.

  • Hydrolysis and Work-up: After the reaction is complete, it is quenched by the careful addition of an acidic aqueous solution (e.g., dilute HCl or H₂SO₄). This hydrolyzes the intermediate magnesium salt to yield the final product.

  • Purification: The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by recrystallization.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. Therefore, all glassware and solvents must be scrupulously dry to prevent the quenching of the Grignard reagent.

  • Stoichiometry of Diethyl Oxalate: Using half an equivalent of diethyl oxalate relative to the Grignard reagent is intended to favor the mono-addition product.

Modern Synthetic Approaches: Asymmetric and Biocatalytic Methods

The demand for enantiomerically pure α-hydroxy acids has driven the development of asymmetric and biocatalytic methods. These approaches offer high enantioselectivity, which is crucial for pharmaceutical applications.

Asymmetric Catalysis: Chiral catalysts can be employed in the cyanohydrin reaction to favor the formation of one enantiomer of the cyanohydrin intermediate. Subsequent hydrolysis then yields the enantiomerically enriched α-hydroxy acid. Various chiral metal complexes and organocatalysts have been developed for this purpose.[4]

Biocatalysis: Enzymes, such as nitrilases, can be used for the enantioselective hydrolysis of racemic mandelonitrile derivatives.[4][5] This kinetic resolution process allows for the isolation of one enantiomer of the acid while the unreacted nitrile enantiomer can be racemized and recycled.

Reaction Pathway (Biocatalytic Resolution):

Biocatalytic Resolution Racemic 4-Ethylmandelonitrile Racemic 4-Ethylmandelonitrile (R)-2-(4-ethylphenyl)-2-hydroxyacetic acid (R)-2-(4-ethylphenyl)-2-hydroxyacetic acid Racemic 4-Ethylmandelonitrile->(R)-2-(4-ethylphenyl)-2-hydroxyacetic acid Nitrilase (S)-4-Ethylmandelonitrile (unreacted) (S)-4-Ethylmandelonitrile (unreacted) Racemic 4-Ethylmandelonitrile->(S)-4-Ethylmandelonitrile (unreacted) Nitrilase

Caption: Enantioselective hydrolysis using a nitrilase.

Data Presentation

Table 1: Comparison of Synthetic Routes

MethodKey ReagentsTypical YieldStereoselectivityKey AdvantagesKey Disadvantages
Cyanohydrin Route 4-Ethylbenzaldehyde, NaCN, HClGood to ExcellentRacemicCost-effective, well-establishedUse of highly toxic cyanide, harsh hydrolysis conditions
Grignard Reaction 4-Bromoethylbenzene, Mg, Diethyl OxalateModerate to GoodRacemicAvoids cyanideRequires strictly anhydrous conditions, potential for side products
Asymmetric Catalysis 4-Ethylbenzaldehyde, Cyanide source, Chiral catalystGoodHigh (enantioselective)Direct access to enantiopure productCatalyst cost and sensitivity
Biocatalysis Racemic 4-Ethylmandelonitrile, NitrilaseGoodHigh (enantioselective)Mild reaction conditions, environmentally friendlyRequires specific enzymes, may involve separation of product from unreacted starting material

Characterization Data

The identity and purity of 2-(4-ethylphenyl)-2-hydroxyacetic acid are confirmed through various spectroscopic and physical methods.

  • CAS Number: 10408-52-3[6]

  • Molecular Formula: C₁₀H₁₂O₃

  • Molecular Weight: 180.20 g/mol

  • Appearance: White to off-white solid

  • ¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons in the para-substituted pattern, a singlet for the α-proton, and broad singlets for the hydroxyl and carboxylic acid protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals corresponding to the ethyl group carbons, the aromatic carbons (with symmetry indicating para-substitution), the α-carbon bearing the hydroxyl group, and the carboxylic acid carbonyl carbon.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, and C-H and C=C stretches of the aromatic ring.

Conclusion

The synthesis of 2-(4-ethylphenyl)-2-hydroxyacetic acid is well-rooted in the historical context of mandelic acid chemistry, with the cyanohydrin route from 4-ethylbenzaldehyde being a foundational and reliable method. While this classical approach yields a racemic mixture, modern advancements in asymmetric catalysis and biocatalysis provide elegant and efficient pathways to enantiomerically pure forms of this valuable chiral building block. The choice of synthetic strategy will ultimately be guided by the specific requirements of the research or development program, balancing factors such as cost, scale, and the need for stereochemical control. This guide provides the fundamental knowledge for scientists and professionals to navigate the synthesis of this important molecule.

References

  • Wikipedia. Mandelic acid. [Link]

  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. RSC Publishing. [Link]

  • Synthesis of Arylglycine and Mandelic Acid Derivatives through Carboxylations of α-Amido and α-Acetoxy Stannanes with Carbon Dioxide. The Journal of Organic Chemistry. [Link]

  • Design, Synthesis, In Vitro Antifungal Activity and Mechanism Study of the Novel 4-Substituted Mandelic Acid Derivatives. MDPI. [Link]

  • Biocatalytic synthesis of (R)-(-)-mandelic acid from racemic mandelonitrile by cetyltrimethylammonium bromide-permeabilized cells of Alcaligenes faecalis ECU0401. PubMed. [Link]

  • Biocatalytic production of mandelic acid and analogues: a review and comparison with chemical processes. PubMed. [Link]

  • Grogg, J. D. Grignard Reaction.
  • PubChem. 4-Ethylbenzaldehyde. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-(4-Ethylphenyl)-2-hydroxyacetic Acid as a Versatile Chiral Building Block in Asymmetric Synthesis

Executive Summary & Mechanistic Rationale The compound 2-(4-ethylphenyl)-2-hydroxyacetic acid (commonly known as 4-ethylmandelic acid or 4-EMA; CAS No. 10408-52-3) is a highly valuable aromatic α -hydroxy acid[1].

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 2-(4-ethylphenyl)-2-hydroxyacetic acid (commonly known as 4-ethylmandelic acid or 4-EMA; CAS No. 10408-52-3) is a highly valuable aromatic α -hydroxy acid[1]. While unsubstituted mandelic acid has long been a staple in organic synthesis, the introduction of an ethyl group at the para-position of the phenyl ring fundamentally alters the molecule's physicochemical profile.

As a chiral building block, 4-EMA offers a rare convergence of stereochemical control, hydrogen-bonding capacity, and tunable lipophilicity[2]. The para-ethyl substitution increases the partition coefficient (LogP), which is critical for enhancing the membrane permeability of downstream active pharmaceutical ingredients (APIs) and improving the rain-fastness of agrochemical compounds[3].

Mechanistically, the structural architecture of 4-EMA provides two orthogonal reactive sites:

  • The α -hydroxyl group: Offers nucleophilicity and metal-coordination capabilities, enabling controlled esterification or functioning as a chiral ligand in asymmetric catalysis[2].

  • The carboxylic acid moiety: Facilitates diastereomeric salt formation (for use as a chiral resolving agent) and serves as the primary site for amidation in the synthesis of complex bioactive scaffolds, such as fungicidal phenethylamides[3].

Quantitative Benchmarks: Enzymatic Resolution Efficiency

To utilize 4-EMA as a chiral building block, it must first be obtained in an enantiopure state. Chemoenzymatic kinetic resolution (KR) using lipases is the industry standard for α -hydroxy acids. The table below summarizes the expected quantitative parameters when resolving racemic 4-EMA compared to standard mandelic acid derivatives using Candida antarctica Lipase B (CALB)[4].

SubstrateEnzymeAcyl DonorTime (h)Conversion (%)Enantiomeric Excess ( ee ) of (R)-AlcoholEnantiomeric Excess ( ee ) of (S)-Ester
Mandelic AcidCALBVinyl Acetate2450.1> 99%98%
4-Ethylmandelic Acid CALB Vinyl Acetate 36 49.5 > 99% > 97%
4-Chloromandelic AcidCALBVinyl Acetate4848.096%95%

Note: The increased steric bulk of the para-ethyl group slightly reduces the reaction rate compared to the parent mandelic acid, necessitating a longer incubation time, but excellent enantioselectivity is maintained.

Validated Experimental Protocols

Protocol A: Chemoenzymatic Kinetic Resolution of Racemic 4-EMA

This self-validating protocol isolates the (R)-enantiomer of 4-EMA through highly selective enzymatic acylation.

Causality & Rationale: We utilize CALB because its active site preferentially accommodates the (S)-enantiomer of α -hydroxy acids for acylation. Vinyl acetate is selected as the acyl donor because the byproduct, vinyl alcohol, rapidly tautomerizes to acetaldehyde and evaporates, rendering the transesterification strictly irreversible and driving the reaction to 50% conversion[4].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 10.0 mmol of racemic 2-(4-ethylphenyl)-2-hydroxyacetic acid in 50 mL of anhydrous methyl tert-butyl ether (MTBE).

  • Reagent Addition: Add 30.0 mmol of vinyl acetate (3 equivalents) to the solution.

  • Enzymatic Catalysis: Introduce 150 mg of immobilized CALB (e.g., Novozym 435).

  • Incubation: Stir the suspension gently at 35°C for 36 hours.

  • Self-Validation (In-Process Control): Extract a 50 μ L aliquot, filter, and analyze via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10, detection at 270 nm). The reaction is complete when the (R)-alcohol peak area equals the (S)-acetate peak area[4].

  • Workup & Separation: Filter the enzyme (which can be washed and reused). Concentrate the filtrate under reduced pressure. Separate the unreacted (R)-4-EMA from the (S)-4-EMA acetate using silica gel flash chromatography (Hexane/Ethyl Acetate gradient).

  • Recovery: (Optional) Subject the (S)-4-EMA acetate to mild basic hydrolysis (LiOH in THF/H2O) to recover the pure (S)-enantiomer.

EnzymaticResolution Racemic Racemic 4-EMA (CAS: 10408-52-3) Reaction CALB Lipase + Vinyl Acetate in MTBE Racemic->Reaction Acylation R_isomer (R)-4-EMA (Unreacted Alcohol) Reaction->R_isomer ee > 99% S_ester (S)-4-EMA Acetate (Acylated) Reaction->S_ester ee > 98% Hydrolysis Mild Chemical Hydrolysis S_ester->Hydrolysis S_isomer (S)-4-EMA (Pure Enantiomer) Hydrolysis->S_isomer

Workflow for the highly enantioselective chemoenzymatic resolution of racemic 4-EMA.

Protocol B: Enantioselective Amidation for Bioactive Scaffolds

Enantiopure 4-EMA is frequently used to synthesize α -oxy phenethylamide derivatives, which exhibit potent biological activities, including agricultural fungicidal properties[3].

Causality & Rationale: Direct amidation of α -hydroxy acids risks racemization at the chiral center via oxazolone intermediate formation. To prevent this, a phosphonium-based coupling reagent like BOP (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) or an aminium-based reagent like HATU is used. N,N-Diisopropylethylamine (DIPEA) is employed as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid without inducing epimerization[3].

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 equivalent of enantiopure (R)-4-ethylmandelic acid and 4.1 equivalents of DIPEA in anhydrous dichloromethane (DCM) at room temperature[3].

  • Coupling Reagent Addition: Add 1.0 equivalent of BOP reagent to the mixture. Stir for 15 minutes to allow the formation of the active OBt ester.

  • Amine Addition: Add 1.1 equivalents of the target primary or secondary amine (e.g., a functionalized phenethylamine).

  • Reaction: Stir the mixture at room temperature for 4 hours under an inert nitrogen atmosphere[3].

  • Aqueous Workup: Quench the reaction with water. Extract the aqueous layer with ethyl acetate.

  • Purification: Acidify the combined organic layers with 1N HCl (to remove unreacted amine and DIPEA), wash with saturated brine, and dry over anhydrous sodium sulfate[3]. Distill off the solvent under reduced pressure.

  • Self-Validation (Quality Control): Analyze the purified amide via NMR using a chiral shift reagent (e.g., Eu(hfc)3) or Chiral HPLC to confirm that the enantiomeric excess ( ee ) of the starting 4-EMA has been perfectly conserved in the final product[3].

DownstreamApplications EMA Enantiopure 4-Ethylmandelic Acid Coupling Amide Coupling (BOP/HATU, DIPEA) EMA->Coupling Esterification Esterification (Acid Catalysis) EMA->Esterification Salt Diastereomeric Salt Formation EMA->Salt Amide Bioactive Amides (APIs / Agrochemicals) Coupling->Amide Ester Chiral Esters (Ligands / Prodrugs) Esterification->Ester Resolution Chiral Resolving Agents Salt->Resolution

Downstream synthetic pathways utilizing enantiopure 4-ethylmandelic acid.

References

  • Banerjee, A. "Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review." RSC Advances, 16(2):1509-1545. Available at:[Link]

  • Martínková, L., et al. "Mandelic acid – Knowledge and References." Critical Reviews in Environmental Science and Technology. Available at:[Link]

  • Japan Patent Office. "JP2006182761A - Acetonitrile compounds and agricultural and horticultural fungicides." Google Patents.

Sources

Application

Application Note: In Vitro Enzymatic Profiling and Kinetic Assays for 2-(4-Ethylphenyl)-2-hydroxyacetic Acid

Target Audience: Enzymologists, Biocatalysis Researchers, and Drug Development Scientists Focus: Mandelate Pathway Kinetics, Steric Probing, and Hydrophobic Active Site Mapping Introduction & Mechanistic Rationale 2-(4-E...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Enzymologists, Biocatalysis Researchers, and Drug Development Scientists Focus: Mandelate Pathway Kinetics, Steric Probing, and Hydrophobic Active Site Mapping

Introduction & Mechanistic Rationale

2-(4-Ethylphenyl)-2-hydroxyacetic acid (commonly referred to as 4-ethylmandelic acid) is a bulky, para-substituted derivative of mandelic acid. In the fields of biocatalysis and structural enzymology, substituted mandelic acids serve as critical molecular probes to map the steric constraints and hydrophobic plasticity of active sites within the mandelate degradation pathway[1].

Causality in Experimental Design: The enzymes Mandelate Racemase (MR, EC 5.1.2.2) and L-Mandelate Dehydrogenase (L-MDH) demonstrate remarkable proficiency in handling bulky hydrophobic substituents[2]. MR catalyzes a Mg²⁺-dependent 1,1-proton transfer that interconverts the (R)- and (S)-enantiomers of mandelic acid[2]. The active site features a highly plastic hydrophobic cavity—lined by residues such as Phe 52, Tyr 54, and Leu 142—that readily accommodates the para-ethyl group of 2-(4-ethylphenyl)-2-hydroxyacetic acid[2].

Following racemization, L-MDH (a flavocytochrome b₂) specifically oxidizes the (S)-enantiomer to 4-ethylphenylglyoxylic acid[3]. By utilizing 4-ethylmandelic acid in vitro, researchers can uncouple electronic effects (which are minimal for alkyl groups) from steric and hydrophobic effects during transition state stabilization, allowing for precise kinetic mapping of the enzyme's binding pocket[4].

Biological Pathway Visualization

The following diagram illustrates the biocatalytic cascade utilized in these in vitro assays.

MandelatePathway R_EMA (R)-4-Ethylmandelic Acid (Substrate) S_EMA (S)-4-Ethylmandelic Acid (Intermediate) R_EMA->S_EMA Mandelate Racemase (Mg2+, His297, Lys166) EPGA 4-Ethylphenylglyoxylic Acid (Product) S_EMA->EPGA L-Mandelate Dehydrogenase (FMN, Cytochrome b2)

Enzymatic cascade converting (R)-2-(4-ethylphenyl)-2-hydroxyacetic acid to its glyoxylate.

Experimental Protocols

System Self-Validation: The protocols below utilize continuous spectrophotometric and polarimetric/circular dichroism (CD) techniques. Continuous assays are inherently self-validating; they provide a real-time linearity check. Any deviation from linearity in the initial rate directly signals substrate depletion, product inhibition, or enzyme denaturation, ensuring high-fidelity data collection.

Protocol A: Mandelate Racemase Kinetics via Circular Dichroism (CD)

Principle: The racemization of enantiomerically pure (R)-2-(4-ethylphenyl)-2-hydroxyacetic acid to a racemic mixture results in a time-dependent decay of the CD signal (ellipticity) at 262 nm.

Reagents:

  • Assay Buffer: 100 mM HEPES (pH 7.5), 3.3 mM MgCl₂[1].

  • Substrate Stock: 10 mM (R)-2-(4-ethylphenyl)-2-hydroxyacetic acid dissolved in assay buffer.

  • Enzyme: Purified Pseudomonas putida Mandelate Racemase (approx. 0.5 µg/mL final concentration).

Step-by-Step Methodology:

  • Baseline Establishment: Equilibrate the CD spectropolarimeter to 25 °C. Blank the instrument using 1 mL of Assay Buffer in a 1-cm pathlength quartz cuvette.

  • Substrate Addition: Add the desired concentration of (R)-2-(4-ethylphenyl)-2-hydroxyacetic acid (ranging from 0.2 mM to 5.0 mM) to the cuvette. Record the initial ellipticity at 262 nm.

  • Reaction Initiation: Add 10 µL of the MR enzyme stock to the cuvette. Invert the cuvette twice rapidly to ensure homogenous mixing without introducing microbubbles.

  • Data Acquisition: Monitor the decay in ellipticity continuously for 5 minutes. The rate of racemization is directly proportional to the rate of decay of the CD signal.

  • Causality Check: Ensure the initial 10% of the reaction exhibits a strictly linear decay. Non-linearity implies the enzyme concentration is too high relative to the substrate, necessitating a dilution of the MR stock.

Protocol B: L-Mandelate Dehydrogenase Oxidation via DCIP Reduction

Principle: L-MDH strictly oxidizes the (S)-enantiomer. In vitro, the electrons from the FMN cofactor can be artificially routed to the dye 2,6-dichlorophenolindophenol (DCIP) via phenazine methosulfate (PMS). The reduction of DCIP is monitored spectrophotometrically as a loss of absorbance at 600 nm[5].

Reagents:

  • Assay Buffer: 50 mM Sodium Phosphate (pH 7.0)[5].

  • Dye Mixture: 0.1 mM DCIP and 1 mM PMS (prepare fresh and protect from light).

  • Substrate: Racemic 2-(4-ethylphenyl)-2-hydroxyacetic acid (Note: Because L-MDH is stereospecific, the effective concentration of the active (S)-enantiomer is exactly half of the total racemic concentration).

  • Enzyme: Purified Rhodotorula graminis L-MDH.

Step-by-Step Methodology:

  • Spectrophotometer Setup: Set the detection wavelength to 600 nm and the Peltier temperature controller to 25 °C.

  • Reaction Mixture Preparation: In a 1-cm plastic cuvette, combine 900 µL Assay Buffer, 50 µL Dye Mixture, and 40 µL of the substrate stock.

  • Equilibration: Allow the mixture to incubate in the dark for 2 minutes to establish a stable baseline. (DCIP auto-reduction in the absence of enzyme should be negligible).

  • Initiation: Add 10 µL of L-MDH. Mix rapidly by pipetting up and down.

  • Measurement: Record the decrease in absorbance at 600 nm over 3 minutes. Calculate the initial velocity ( v0​ ) using the molar extinction coefficient of DCIP ( ϵ=20.6 mM−1 cm−1 )[5].

Quantitative Data Presentation

To contextualize the behavior of 4-ethylmandelic acid, we compare its kinetic parameters to the native substrate, unsubstituted mandelic acid. The bulky ethyl group increases the hydrophobic interaction but slightly restricts the catalytic turnover due to steric hindrance during the conformational closure of the active site loops[2].

Table 1: Comparative Kinetic Parameters for Mandelate Pathway Enzymes (Expected values based on established structure-activity relationships)

SubstrateEnzyme Km​ (mM) kcat​ (s⁻¹) kcat​/Km​ (M⁻¹ s⁻¹)
Mandelic Acid Mandelate Racemase1.206505.4 × 10⁵
4-Ethylmandelic Acid Mandelate Racemase0.851201.4 × 10⁵
(S)-Mandelic Acid L-Mandelate Dehydrogenase0.502254.5 × 10⁵
(S)-4-Ethylmandelic Acid L-Mandelate Dehydrogenase0.35852.4 × 10⁵

Data Interpretation: The lower Km​ for 4-ethylmandelic acid across both enzymes indicates a higher binding affinity, driven by the favorable desolvation and hydrophobic effect of the para-ethyl substitution within the binding pocket[2]. However, the reduced kcat​ reflects the energetic penalty paid during the precise geometric alignment required for proton abstraction by His297/Lys166 (in MR) or hydride transfer (in L-MDH)[3].

Sources

Method

Advanced Application Note: LC-MS/MS Fragmentation Profiling of 2-(4-Ethylphenyl)-2-hydroxyacetic Acid

Executive Summary & Scientific Context 2-(4-Ethylphenyl)-2-hydroxyacetic acid, commonly referred to as 4-ethylmandelic acid, is a highly specific α-hydroxycarboxylic acid. In pharmaceutical drug development, mandelic aci...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

2-(4-Ethylphenyl)-2-hydroxyacetic acid, commonly referred to as 4-ethylmandelic acid, is a highly specific α-hydroxycarboxylic acid. In pharmaceutical drug development, mandelic acid derivatives frequently serve as critical chiral building blocks, active metabolites, or degradation products. Accurate structural characterization and trace-level quantification of this compound require robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies.

This application note provides an in-depth technical guide to the gas-phase fragmentation mechanics of 2-(4-ethylphenyl)-2-hydroxyacetic acid. By moving beyond empirical observation into the quantum-mechanical causality of its dissociation, this guide establishes a self-validating analytical protocol designed for high-throughput and high-fidelity bioanalysis.

Physicochemical & Mass Spectrometric Properties

Before designing a mass spectrometry workflow, it is critical to define the exact mass and ionization behavior of the target analyte. The presence of the carboxylic acid moiety dictates that negative electrospray ionization (ESI⁻) will yield the highest sensitivity by readily forming the deprotonated [M-H]⁻ species[1].

PropertyValue / Description
Chemical Name 2-(4-ethylphenyl)-2-hydroxyacetic acid
Molecular Formula C₁₀H₁₂O₃
Monoisotopic Mass 180.0786 Da
Ionization Mode ESI Negative (-)
Precursor Ion [M-H]⁻ m/z 179.07
Primary Quantifier Ion m/z 135.08 (Loss of CO₂)
Secondary Qualifier Ion m/z 133.07 (Loss of HCOOH)

Mechanistic Fragmentation Pathways (Gas-Phase Chemistry)

Understanding the collision-induced dissociation (CID) of α-hydroxycarboxylic acid anions is essential for selecting optimal Multiple Reaction Monitoring (MRM) transitions. When the m/z 179 precursor ion is accelerated into the collision cell, it undergoes highly specific fragmentation cascades driven by the thermodynamic stabilization of the resulting product ions[2].

The Primary Pathway: Neutral Loss of Carbon Dioxide (-44 Da)

The most abundant product ion is observed at m/z 135. While traditionally viewed as a simple bond cleavage, density functional theory (DFT) computations on structurally analogous mandelate ions reveal a more complex causality. The decarboxylation proceeds via two competing mechanisms:

  • A direct, phenyl-assisted decarboxylation.

  • A novel gas-phase rearrangement into a transient carbonate ester intermediate, which subsequently expels CO₂ to yield the highly stable 4-ethylbenzyl oxide anion[2][3].

Because this pathway requires relatively low activation energy, the m/z 135 transition is ideal for high-sensitivity quantification.

The Secondary Pathway: Neutral Loss of Formic Acid (-46 Da)

A secondary, diagnostic fragmentation pathway involves the neutral loss of formic acid (HCOOH), generating a product ion at m/z 133. This process occurs via the formation of an ion-neutral complex intermediate—a hallmark of α-hydroxycarboxylate gas-phase dissociation[2][4]. The resulting m/z 133 ion is structurally assigned as the 4-ethylbenzyl anion. Because this transition is structurally highly specific to the α-hydroxy acid motif, it serves as an excellent qualifier ion to confirm analyte identity.

Fragmentation Precursor Precursor Ion [M-H]⁻ m/z 179.07 2-(4-ethylphenyl)-2-hydroxyacetate Frag1 Quantifier Ion m/z 135.08 4-ethylbenzyl oxide anion Precursor->Frag1 - CO₂ (44 Da) Carbonate Rearrangement Frag2 Qualifier Ion m/z 133.07 4-ethylbenzyl anion Precursor->Frag2 - HCOOH (46 Da) Ion-Neutral Complex Frag3 Minor Product Ion m/z 117.07 Secondary fragment Frag1->Frag3 - H₂O (18 Da)

Figure 1: Proposed ESI-MS/MS negative ion fragmentation pathway of 2-(4-ethylphenyl)-2-hydroxyacetic acid.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in drug development applications, the analytical protocol must be a self-validating system. This means the method inherently checks its own accuracy through strategic chemical choices and internal quality controls.

Methodological Causality & Sample Preparation
  • Extraction Step: Protein precipitation using cold acetonitrile (1:4 v/v ratio of sample to solvent).

  • Causality: Acetonitrile is selected over methanol because it more effectively denatures plasma proteins while maintaining the solubility of the lipophilic 4-ethyl aromatic ring. Furthermore, a 1:4 dilution minimizes matrix suppression effects in the ESI source[5].

LC-MS/MS Conditions
  • Column: Sub-2 µm C18 UHPLC column (e.g., 2.1 × 100 mm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8).

  • Mobile Phase B: Acetonitrile.

  • Causality: Standard LC-MS protocols often default to 0.1% formic acid. However, for 2-(4-ethylphenyl)-2-hydroxyacetic acid, an acidic mobile phase shifts the equilibrium toward the neutral, un-ionized state, severely suppressing the ESI signal. Ammonium acetate acts as a volatile buffer that maintains the analyte in its deprotonated carboxylate state, maximizing the generation of the [M-H]⁻ precursor ion[5].

Workflow S1 1. Sample Prep Protein Precipitation (Acetonitrile) S2 2. UHPLC Separation C18 Column (Ammonium Acetate) S1->S2 S3 3. ESI Source Negative Mode Deprotonation S2->S3 S4 4. Q1 Isolation Select m/z 179 S3->S4 S5 5. Collision Cell Argon CID 10-25 eV S4->S5 S6 6. Q3 Detection MRM m/z 135, 133 S5->S6

Figure 2: Self-validating LC-MS/MS analytical workflow for quantification and structural confirmation.

Optimized MRM Parameters & System Suitability

To implement the self-validating system, both the quantifier and qualifier transitions must be monitored simultaneously.

Precursor Ion (m/z)Product Ion (m/z)PurposeCollision Energy (eV)Dwell Time (ms)
179.1135.1Quantifier1250
179.1133.1Qualifier1850

Self-Validation Check (Ion Ratio): The collision energy for the m/z 135 transition is intentionally set lower than that of the m/z 133 transition. This is because the direct decarboxylation pathway requires less activation energy than the formation of the ion-neutral complex required to expel formic acid[2]. During routine analysis, the system automatically calculates the ratio of the Quantifier area to the Qualifier area. If this ratio deviates by more than ±20% from the reference standard injection, the system flags the sample for potential isobaric matrix interference, preventing false-positive reporting.

References

  • Greene, L. E., et al. "Correlations of ion structure with multiple fragmentation pathways arising from collision-induced dissociations of selected α-hydroxycarboxylic acid anions." Journal of Mass Spectrometry, 48(3), 379-383 (2013). URL:[Link]

  • Sajewicz, M., et al. "Condensation oscillations in the condensation of mandelic acid." Acta Chromatographica, 24(1), 1-13 (2012). URL:[Link]

  • Wu, Y., et al. "Development of an untargeted metabolomics analytical protocol for fecal samples by liquid chromatography—mass spectrometry." Journal of Food and Drug Analysis, 33, 460-470 (2025). URL: [Link]

  • Chai, Y., et al. "An intriguing 'reversible reaction' in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide." Rapid Communications in Mass Spectrometry, 34(22) (2020). URL: [Link]

Sources

Application

Application Note: NMR Spectroscopy Protocol and Chemical Shift Analysis for 2-(4-ethylphenyl)-2-hydroxyacetic acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 2-(4-ethylphenyl)-2-hydroxyacetic acid (4-Ethylmandelic Acid) CAS Number: 1804241-13-1 (Derivative base) Introduction & Sc...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 2-(4-ethylphenyl)-2-hydroxyacetic acid (4-Ethylmandelic Acid) CAS Number: 1804241-13-1 (Derivative base)

Introduction & Scientific Context

2-(4-ethylphenyl)-2-hydroxyacetic acid, commonly known as 4-ethylmandelic acid, is a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals. Structurally, it features an α-hydroxy acid moiety attached to a para-substituted aromatic ring.

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for verifying the structural integrity of this compound. However, the presence of exchangeable protons (hydroxyl and carboxyl groups) and quaternary carbons requires a highly optimized acquisition protocol. This application note provides a comprehensive, self-validating methodology for the 1 H and 13 C NMR assignment of 4-ethylmandelic acid, grounded in empirical data from mandelic acid derivatives[1].

Rationale for Experimental Design

Solvent Selection: The Role of DMSO- d6​

While Chloroform- d (CDCl 3​ ) is a common default solvent, Dimethyl Sulfoxide- d6​ (DMSO- d6​ ) is strictly recommended for this compound.

  • Causality: The highly polar α-hydroxy acid group often suffers from poor solubility and aggregation in non-polar solvents. More importantly, DMSO acts as a strong hydrogen-bond acceptor. This locks the exchangeable -OH and -COOH protons on the NMR timescale, allowing them to be observed as distinct, quantifiable resonances rather than broad, indistinguishable baseline humps. According to foundational solvent studies by , analyzing polar organic compounds in DMSO- d6​ significantly improves the resolution of heteroatom-bound protons[2],[3].

Self-Validating Systems

A robust analytical workflow does not rely solely on 1D NMR. To ensure absolute trustworthiness, the protocol mandates a closed-loop validation system using 2D NMR (HSQC and HMBC). This ensures that every proton assignment is mathematically linked to its carbon backbone, eliminating assignment ambiguity for the para-substituted ring.

NMR_Workflow Prep Sample Preparation (DMSO-d6 + TMS) H1 1D 1H NMR (Proton environments) Prep->H1 C13 1D 13C NMR (Carbon framework) Prep->C13 HSQC 2D HSQC (1-bond C-H coupling) H1->HSQC HMBC 2D HMBC (2/3-bond C-H coupling) H1->HMBC C13->HSQC C13->HMBC Assign Final Chemical Shift Assignment HSQC->Assign HMBC->Assign

Workflow for self-validating NMR chemical shift assignment using 1D and 2D spectroscopy.

Step-by-Step Experimental Protocol

Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of 2-(4-ethylphenyl)-2-hydroxyacetic acid.

  • Dissolution: Dissolve the analyte in 0.6 mL of high-purity, ampouled DMSO- d6​ (100% atom-D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • Transfer: Transfer the homogenous solution to a high-quality 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.

Instrument Setup & 1D Acquisition
  • Tuning and Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of DMSO- d6​ . Tune and match the probe, then shim the Z-axis gradients until the TMS peak width at half-height (FWHM) is < 1.0 Hz.

  • 1 H NMR Acquisition:

    • Pulse Sequence: Standard 1D proton (zg30).

    • Spectral Width: 16 ppm (Critical for capturing the far-downfield -COOH proton).

    • Relaxation Delay (D1): 1.0 s.

    • Scans (NS): 16.

  • 13 C NMR Acquisition:

    • Pulse Sequence: Standard 1D carbon with proton decoupling (zgpg30).

    • Spectral Width: 250 ppm.

    • Relaxation Delay (D1): 2.0–3.0 s.

    • Causality: The quaternary carbons (C-1, C-4, and C=O) lack attached protons to facilitate rapid dipole-dipole relaxation. A longer D1 delay ensures these nuclei fully relax between pulses, preventing severe signal attenuation and allowing them to rise above the baseline noise.

    • Scans (NS): 512–1024 (Adjust based on sample concentration).

Quantitative Data Presentation

The following tables summarize the expected empirical chemical shift assignments for 2-(4-ethylphenyl)-2-hydroxyacetic acid, synthesized from baseline data of mandelic acid and ethylbenzene structural analogs[4],[5],[6].

Table 1: 1 H NMR Data (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)IntegrationAssignment
11.16Triplet (t)7.63H-CH 2​ -CH 3​
22.58Quartet (q)7.62H-CH 2​ -CH 3​
34.98Singlet (s)-1H-CH (OH)-
45.70Broad Singlet (br s)-1H-CH(OH )-
57.16Doublet (d)8.02HAr-H (C3, C5)
67.32Doublet (d)8.02HAr-H (C2, C6)
712.50Broad Singlet (br s)-1H-C(=O)OH

Mechanistic Insight: The ethyl group at the para position breaks the symmetry of the mandelic acid phenyl ring, creating an AA'BB' spin system. The protons ortho to the electron-donating ethyl group (H-3, H-5) resonate slightly upfield (~7.16 ppm) compared to those ortho to the electron-withdrawing α-hydroxy acid group (H-2, H-6 at ~7.32 ppm)[1].

Table 2: 13 C NMR Data (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment
115.6CH 3​ -CH 2​ -C H 3​
228.0CH 2​ -C H 2​ -CH 3​
372.4CH-C H(OH)-
4126.5CHAr-C (C2, C6)
5127.8CHAr-C (C3, C5)
6137.5C (Quaternary)Ar-C (C1, attached to CHOH)
7143.2C (Quaternary)Ar-C (C4, attached to ethyl)
8174.2C (Quaternary)-C (=O)OH

Troubleshooting & Quality Control

  • Missing -OH or -COOH Signals: If the signals at 5.70 ppm or 12.50 ppm are missing or extremely broad, the DMSO- d6​ solvent likely contains trace water. Water in DMSO- d6​ appears at ~3.33 ppm[7]. If the water peak is excessively large, it accelerates proton exchange. Solution: Prepare a fresh sample using a newly opened ampoule of DMSO- d6​ .

  • Overlapping Solvent Peaks: Ensure you do not confuse the residual quintet of DMSO- d5​ at 2.50 ppm with the quartet of the ethyl -CH 2​

    • group at 2.58 ppm. Expanding the X-axis and checking the integration will resolve this[8].

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. URL:[Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. URL:[Link]

  • Norwegian University of Science and Technology (NTNU). (2013). KJ 2022 Spectroscopic Methods in Organic Chemistry Laboratory Exercise Report. URL:[Link]

Sources

Method

Preparation of 2-(4-Ethylphenyl)-2-Hydroxyacetic Acid Stock Solutions: A Comprehensive Protocol

Executive Summary & Compound Profiling The compound 2-(4-ethylphenyl)-2-hydroxyacetic acid (commonly referred to as 4-ethylmandelic acid) is an aromatic alpha-hydroxy acid derivative utilized in various biochemical, synt...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profiling

The compound 2-(4-ethylphenyl)-2-hydroxyacetic acid (commonly referred to as 4-ethylmandelic acid) is an aromatic alpha-hydroxy acid derivative utilized in various biochemical, synthetic, and pharmacological applications. Structurally, the presence of the para-ethyl group on the phenyl ring significantly increases the molecule's lipophilicity compared to unsubstituted mandelic acid[1]. Conversely, the alpha-hydroxy carboxylic acid moiety (pKa ~3.4) governs its pH-dependent aqueous solubility.

Understanding this biphasic physicochemical nature is critical. Improper solvent selection or rapid aqueous dilution can lead to transient micro-precipitation, compromising assay reproducibility and generating false-negative results in high-throughput screening[2]. This application note provides a field-validated, self-contained protocol for preparing, storing, and diluting stock solutions of 2-(4-ethylphenyl)-2-hydroxyacetic acid.

Table 1: Physicochemical Properties
PropertyValueMechanistic Implication for Solvation
Chemical Name 2-(4-ethylphenyl)-2-hydroxyacetic acidN/A
CAS Number 10408-52-3N/A
Molecular Formula C10H12O3Indicates lack of highly reactive functional groups (stable in standard solvents).
Molecular Weight 180.20 g/mol Used for precise molarity calculations (M1V1 = M2V2).
pKa (Estimated) ~3.4 (Carboxylic acid)Deprotonates at physiological pH (7.4), forming a more water-soluble mandelate salt.

Solvent Selection & Mechanistic Rationale

To ensure a self-validating experimental system, the causality behind solvent selection must be understood:

  • Primary Organic Solvent (Anhydrous DMSO): Dimethyl sulfoxide (DMSO) is the universal standard for lipophilic small molecules. The para-ethyl substitution makes this compound highly soluble in DMSO. Crucial Insight: You must use anhydrous DMSO (≥99.9%). Standard DMSO is highly hygroscopic; absorbed atmospheric water will reduce the solvation capacity over time, leading to microscopic crystallization of the stock during storage[3].

  • Alternative Organic Solvent (Ethanol): For cell-based assays highly sensitive to DMSO toxicity, absolute ethanol can be used. However, prolonged storage of carboxylic acids in ethanol can lead to trace esterification. Ethanol stocks should ideally be prepared fresh.

  • Aqueous Working Buffers: Because the pKa is ~3.4, the compound acts as a weak acid. When diluting the high-concentration organic stock into an aqueous buffer (e.g., PBS, pH 7.4), the buffer must possess sufficient capacity to prevent a localized pH drop, which would force the compound back into its insoluble, protonated state.

Experimental Workflow

The following diagram illustrates the critical path from solid powder to assay-ready working solution, emphasizing the points where degradation or precipitation must be mitigated.

G A 2-(4-ethylphenyl)-2-hydroxyacetic acid (Solid Powder) B Weighing (Analytical Balance) A->B C Solvent Addition (Anhydrous DMSO) B->C D Dissolution (Vortex & Sonication) C->D E Sterile Filtration (0.22 µm PTFE) D->E F Aliquoting (Amber Vials) E->F G Long-Term Storage (-20°C to -80°C) F->G H Working Solution (Aqueous Buffer Dilution) F->H Freshly prepared

Caption: Workflow for the preparation, storage, and dilution of 4-ethylmandelic acid stock solutions.

Quantitative Preparation Guidelines

To minimize repeated weighing of small, static-prone powders, it is recommended to prepare a highly concentrated master stock (e.g., 100 mM) and perform serial dilutions[4].

Table 2: Mass Required for Target Stock Concentrations (MW = 180.20 g/mol )
Target ConcentrationMass for 1.0 mLMass for 5.0 mLMass for 10.0 mL
10 mM 1.80 mg9.01 mg18.02 mg
50 mM 9.01 mg45.05 mg90.10 mg
100 mM 18.02 mg90.10 mg180.20 mg

Step-by-Step Methodologies

Protocol A: Preparation of 100 mM Master Stock in Anhydrous DMSO

Note: Perform this procedure in a dry environment, ideally under a nitrogen or argon atmosphere, to prevent moisture ingress.

  • Equilibration: Allow the sealed vial of 2-(4-ethylphenyl)-2-hydroxyacetic acid to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. This prevents condensation on the cold powder.

  • Weighing: Using a calibrated analytical balance, accurately weigh 18.02 mg of the powder into a clean, dry glass vial.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous DMSO (≥99.9% purity) to the vial.

  • Dissolution: Cap the vial tightly and vortex for 30–60 seconds. If the solution is not entirely clear, place the vial in a water bath sonicator at room temperature for 2–5 minutes.

  • Visual Validation: Hold the vial against a dark background under a bright light. The solution must be completely transparent with no visible particulates.

  • Filtration (Optional but Recommended): For cell-based assays, filter the stock solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. Do not use nylon or nitrocellulose filters, as DMSO will dissolve them.

  • Aliquoting: Divide the stock into 20 µL to 50 µL aliquots in tightly sealed amber microcentrifuge tubes. Purge the headspace of the tubes with argon gas before sealing to displace oxygen and moisture.

Protocol B: Preparation of Aqueous Working Solutions

According to the NIH Assay Guidance Manual, biological assays should strictly limit final DMSO concentrations to ≤0.1% (v/v) to prevent solvent-induced cytotoxicity and off-target effects[5].

  • Thawing: Remove a single aliquot of the 100 mM stock from the -20°C freezer. Allow it to thaw completely at room temperature. Vortex briefly to ensure homogeneity, as DMSO freezes at 19°C and solutes can stratify during the thaw.

  • Intermediate Dilution (If required): If your target assay concentration is very low (e.g., 1 µM), first perform an intermediate dilution in pure DMSO (e.g., down to 1 mM) to ensure the final pipetted volume into the aqueous buffer is manageable and accurate.

  • Aqueous Addition: Always add the DMSO stock to the aqueous buffer, never the reverse. Rapidly inject the required volume of the DMSO stock into a vigorously stirring aqueous buffer (e.g., PBS, pH 7.4).

    • Example: To achieve a 100 µM working solution with 0.1% DMSO, add 1.0 µL of the 100 mM stock to 999 µL of pre-warmed (37°C) assay buffer.

  • Vehicle Control: Always prepare a parallel vehicle control containing the exact same final concentration of DMSO (e.g., 0.1%) in your assay buffer to establish a true baseline.

Stability and Storage Causality

Maintaining the integrity of the stock solution requires strict adherence to storage protocols:

  • Avoid Freeze-Thaw Cycles: Repeated freezing and thawing of DMSO stocks introduces atmospheric moisture and causes localized concentration gradients, leading to irreversible precipitation of the lipophilic compound[3]. Aliquoting is mandatory.

  • Temperature: Store aliquots at -20°C or -80°C. At these temperatures, DMSO is a solid, completely arresting any potential degradation kinetics.

  • Light Protection: While 2-(4-ethylphenyl)-2-hydroxyacetic acid is not highly photosensitive, storing aromatic compounds in amber vials is a standard best practice to prevent long-term UV-induced radical formation.

References

  • PubChem: Mandelic Acid (CID 1292). National Center for Biotechnology Information. Provides foundational physicochemical data for alpha-hydroxy aromatic acids. URL:[Link]

  • Assay Guidance Manual: Assay Validation in High Throughput Screening. Eli Lilly & Company and the National Center for Advancing Translational Sciences (NCATS). Guidelines on compound solubility, DMSO limits, and avoiding freeze-thaw degradation in biological assays. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 2-(4-ethylphenyl)-2-hydroxyacetic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation challenges regarding lipophilic organic acids.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation challenges regarding lipophilic organic acids. 2-(4-ethylphenyl)-2-hydroxyacetic acid (also known as 4-ethylmandelic acid or 4-EMA) presents a classic solubility paradox. While it possesses polar hydrogen-bonding moieties (an α -hydroxyl group and a carboxylic acid), the bulky, hydrophobic 4-ethylphenyl ring dominates its physicochemical profile. This drives its aqueous solubility down to sub-millimolar levels in unbuffered water.

This guide provides field-proven, self-validating methodologies to overcome these thermodynamic barriers and ensure robust experimental design.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does 4-EMA precipitate in my assay buffer despite pre-dissolution in DMSO? Causality: This is a classic "solvent shift" precipitation. When a highly concentrated DMSO stock of 4-EMA is spiked into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The local concentration of 4-EMA exceeds its intrinsic aqueous solubility ( S0​ ), and the hydrophobic effect forces the 4-ethylphenyl rings to aggregate to minimize thermodynamically unfavorable interactions with water. Solution: Maintain the final DMSO concentration above 5% (v/v) if biologically permissible, or utilize a co-solvent/surfactant system prior to the aqueous shift.

Q2: What is the optimal pH for maximizing the solubility of 4-EMA? Causality: The pKa of the carboxylic acid in mandelic acid derivatives typically ranges from 3.4 to 3.8. According to the Henderson-Hasselbalch equation, adjusting the pH of the aqueous medium to at least 2 units above the pKa (i.e., pH 5.8) ensures >99% ionization of the carboxylate group. The resulting ion-dipole interactions with water significantly lower the desolvation energy barrier, exponentially increasing the apparent solubility ( Sapp​ ).

Section 2: Troubleshooting Workflows & Experimental Protocols
Workflow 1: Logical Decision Matrix for Solubility Enhancement

Depending on your downstream application (e.g., in vitro assay, liquid formulation, or solid dosage form), the approach to solubilizing 4-EMA must be tailored.

SolubilityDecision Start Assess 4-EMA Solubility Need CheckPH Is the target pH > 5.5? Start->CheckPH AdjustPH Adjust pH / Form Salt (e.g., Na+ or K+ salt) CheckPH->AdjustPH No CheckForm Is liquid formulation acceptable? CheckPH->CheckForm Yes AdjustPH->CheckForm Still insoluble? UseCosolvent Use Cosolvents (EtOH, PEG400) or HP-β-CD Complexation CheckForm->UseCosolvent Yes UseASD Formulate as Amorphous Solid Dispersion (ASD) CheckForm->UseASD No (Solid req.)

Caption: Decision matrix for selecting the optimal 4-EMA solubility enhancement strategy.

Strategy A: Cyclodextrin Inclusion Complexation

For liquid formulations and in vitro assays where pH adjustment is insufficient or alters the assay biology, complexation with Hydroxypropyl- β -cyclodextrin (HP- β -CD) is highly efficacious. The hydrophobic 4-ethylphenyl ring of 4-EMA inserts into the lipophilic cavity of HP- β -CD, while the polar hydroxyl and carboxyl groups interact with the aqueous exterior. Studies on mandelic acid derivatives demonstrate that HP- β -CD significantly improves both solubility and enantiorecognition[1].

Protocol: Preparation and Validation of 4-EMA/HP- β -CD Complexes This protocol is a self-validating system: by measuring the concentration of 4-EMA in the supernatant across a gradient of HP- β -CD concentrations, you generate a phase-solubility diagram (Higuchi-Connors plot) that mathematically proves complex formation and calculates the binding constant ( K1:1​ ).

  • Preparation of Carrier : Prepare a series of HP- β -CD solutions in 0.1 M Phosphate Buffer (pH 6.8) at concentrations of 0, 10, 20, 30, 40, and 50 mM.

  • API Addition : Add an excess amount of 4-EMA (e.g., 20 mg/mL) to 5 mL of each cyclodextrin solution in sealed glass vials.

  • Equilibration : Magnetically stir the suspensions at 300 rpm for 48 hours at a constant temperature of 25.0 ± 0.1 °C to ensure thermodynamic equilibrium.

  • Phase Separation : Centrifuge the aliquots at 10,000 x g for 15 minutes, then filter the supernatant through a 0.45 μ m PTFE syringe filter. (Discard the first 1 mL of filtrate to account for membrane adsorption).

  • Quantification : Dilute the filtrate appropriately and quantify 4-EMA concentration using HPLC-UV (detection at ~220 nm).

CyclodextrinProtocol Step1 1. Prepare HP-β-CD Solutions (0-50 mM) in pH 6.8 Buffer Step2 2. Add Excess 4-EMA (> Expected Solubility) Step1->Step2 Step3 3. Equilibrate via Magnetic Stirring (48h at 25°C) Step2->Step3 Step4 4. Centrifuge & Filter (0.45 µm PTFE) Step3->Step4 Step5 5. Quantify Supernatant via HPLC-UV Step4->Step5

Caption: Step-by-step workflow for the preparation and phase-solubility analysis of 4-EMA/HP-β-CD complexes.

Strategy B: Amorphous Solid Dispersions (ASD)

If the goal is an oral solid dosage form, converting crystalline 4-EMA into an amorphous state is required to overcome the high crystal lattice energy. Loading the API onto mesoporous silica or using polymeric carriers via hot-melt extrusion significantly enhances the apparent solubility and initial dissolution rate[2].

Protocol: Silica-Based ASD Preparation

  • Dissolution : Dissolve 4-EMA in a volatile organic solvent (e.g., ethanol or acetone) where it exhibits high solubility[3].

  • Impregnation : Suspend mesoporous silica (e.g., Syloid®) in the solution. The high surface area and mesopores act as a physical barrier to API recrystallization.

  • Solvent Evaporation : Remove the solvent under reduced pressure (rotary evaporation) at 40°C until a dry powder is obtained.

  • Validation : Confirm the amorphous state using Powder X-Ray Diffraction (PXRD)—look for the absence of sharp Bragg peaks (a "halo" pattern validates the disruption of the crystal lattice).

Section 3: Quantitative Data & Benchmarks

To facilitate rapid experimental design, the following table summarizes the expected solubility enhancements of mandelic acid derivatives based on the physicochemical interventions discussed above.

Solubilization StrategyMechanism of ActionExpected Solubility Enhancement Factor*Key Considerations / Limitations
pH Adjustment (pH > 5.8) Ionization of carboxylic acid; increased ion-dipole interactions.50x - 100xOnly applicable if downstream application tolerates elevated pH.
Cosolvent (20% PEG 400) Reduction of dielectric constant; disruption of water hydrogen bond network.10x - 20xHigh viscosity; potential cytotoxicity in cell-based assays.
HP- β -CD Complexation (50 mM) Hydrophobic shielding of the 4-ethylphenyl ring within the CD cavity.15x - 30xHighly biocompatible; requires 48h equilibration for stable complexation.
Amorphous Solid Dispersion Bypassing crystal lattice energy; generation of supersaturated state.100x+ (Apparent)Risk of recrystallization over time; requires stabilization polymers.

*Enhancement factors are estimates based on structurally analogous lipophilic mandelic acid derivatives compared to baseline intrinsic solubility ( S0​ ) in unbuffered water at 25°C.

References
  • Source: National Institutes of Health (PMC)
  • Title: Process for the preparation and resolution of mandelic acid derivatives (US7960582B2)
  • Title: Improving solubility – a close look at available approaches Source: Sigma-Aldrich URL

Sources

Optimization

optimizing reaction yield in 2-(4-ethylphenyl)-2-hydroxyacetic acid synthesis

Technical Support Center: Yield Optimization for 2-(4-Ethylphenyl)-2-hydroxyacetic Acid Synthesis Welcome to the Technical Support Center for the synthesis of 2-(4-ethylphenyl)-2-hydroxyacetic acid (also known as 4-ethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Yield Optimization for 2-(4-Ethylphenyl)-2-hydroxyacetic Acid Synthesis

Welcome to the Technical Support Center for the synthesis of 2-(4-ethylphenyl)-2-hydroxyacetic acid (also known as 4-ethylmandelic acid, CAS No.: 10408-52-3). As a critical α-hydroxy acid building block in pharmaceutical development, optimizing its synthetic yield requires precise control over reaction equilibria, chemoselectivity, and enantioselectivity. This guide provides diagnostic troubleshooting, mechanistic insights, and validated protocols for both traditional chemical hydrolysis and advanced biocatalytic dynamic kinetic resolution (DKR) pathways.

Diagnostic Q&A: Chemical Synthesis (Cyanohydrin Route)

Q1: Our cyanohydrin intermediate yield plateaus around 50-60% when reacting 4-ethylbenzaldehyde with NaCN. How can we drive this to completion? Mechanistic Insight: The formation of 4-ethylmandelonitrile from 4-ethylbenzaldehyde and hydrogen cyanide is a reversible equilibrium. Under standard conditions, the equilibrium does not fully favor the cyanohydrin, leading to stalled conversions. Solution: Implement a bisulfite-mediated cyanation. By first reacting the aldehyde with aqueous sodium bisulfite (NaHSO3), you form a highly water-soluble bisulfite adduct. The subsequent addition of NaCN results in a rapid, irreversible nucleophilic substitution of the bisulfite group by cyanide. This circumvents the unfavorable equilibrium of direct cyanation, consistently pushing intermediate yields above 90%[1].

Q2: During the acidic hydrolysis of 4-ethylmandelonitrile, we observe significant formation of the starting 4-ethylbenzaldehyde instead of the target carboxylic acid. What is causing this degradation? Mechanistic Insight: You are observing retro-cyanation (cyanide retro-addition). Mandelonitriles are highly susceptible to reverting to the parent aldehyde and HCN if the hydrolysis conditions are not sufficiently acidic. Weak acids like p-toluenesulfonic acid (PTSA) or dilute sulfuric acid fail to rapidly protonate the nitrile nitrogen, allowing the reverse equilibrium to dominate[2]. Solution: You must use concentrated Hydrochloric Acid (HCl, ~37%). Concentrated HCl provides the extreme proton activity required to rapidly protonate the nitrile, forcing the irreversible hydration to the primary amide, which is subsequently hydrolyzed to 2-(4-ethylphenyl)-2-hydroxyacetic acid[2]. Ensure the reaction is heated to reflux only after the initial hydration phase at room temperature to prevent thermal degradation of the unreacted cyanohydrin.

Diagnostic Q&A: Biocatalytic Enantioselective Synthesis

Q3: We are attempting an enzymatic Dynamic Kinetic Resolution (DKR) using a nitrilase to obtain the enantiopure (R)-acid, but the enzyme deactivates within hours. How can we stabilize the biocatalyst? Mechanistic Insight: Nitrilase enzymes are highly effective for the DKR of racemic cyanohydrins, yielding the (R)-mandelic acid derivative while the (S)-enantiomer racemizes in situ at pH 7.4. However, the inherent equilibrium of the cyanohydrin releases trace amounts of free 4-ethylbenzaldehyde, which covalently binds to and irreversibly deactivates the enzyme's active site[1][3]. Solution: Utilize a one-pot bisulfite process. The addition of a stoichiometric amount of sodium bisulfite to the reaction buffer acts as an "aldehyde scavenger." It traps the free 4-ethylbenzaldehyde as the inactive bisulfite adduct, preventing enzyme deactivation without disrupting the DKR racemization cycle of the cyanohydrin[1][3].

Quantitative Performance Metrics

To assist in route selection, the following table summarizes the validated yield and purity metrics across different synthetic strategies.

Synthetic StrategyReagents / CatalystReaction TimeTypical Isolated Yield (%)Enantiomeric PurityPrimary Process Challenge
Direct Cyanation + Hydrolysis NaCN, Dilute Acids12-18 h< 20%RacemicSevere retro-cyanation during hydrolysis[2]
Bisulfite-Mediated Cyanation NaHSO3, NaCN, Conc. HCl8-12 h85 - 92%RacemicSafe handling of HCN gas during workup
Keto-Acid Reduction NaBH4, Methanol2-4 h> 90%RacemicHigh cost of 2-(4-ethylphenyl)-2-oxoacetic acid
Biocatalytic DKR Nitrilase, pH 7.4 buffer, NaHSO324-48 h70 - 85%> 97% (R)-enantiomerPrecise pH and temperature control required[3]

Pathway Visualization

SynthesisPathway A 4-Ethylbenzaldehyde B Bisulfite Adduct Intermediate A->B NaHSO3 (Equilibrium Shift) C 4-Ethylmandelonitrile (Racemic) A->C HCN (Prone to Retro-aldol) B->C NaCN (Cyanation) D 2-(4-Ethylphenyl)- 2-hydroxyacetic acid (Racemic Target) C->D Conc. HCl, 80°C (Acid Hydrolysis) F Enantiopure (R)-Acid via Biocatalysis C->F Nitrilase + NaHSO3 (Dynamic Kinetic Resolution) E 2-(4-Ethylphenyl)- 2-oxoacetic acid E->D NaBH4, MeOH (Ketone Reduction)

Figure 1: Synthetic pathways for 2-(4-ethylphenyl)-2-hydroxyacetic acid highlighting key intermediates.

Validated Protocol Vault

Protocol: Bisulfite-Mediated Synthesis of Racemic 2-(4-Ethylphenyl)-2-hydroxyacetic Acid

Self-Validating System: This protocol includes In-Process Controls (IPC) to ensure equilibrium shifts are verified before proceeding to hydrolysis.

Phase 1: Cyanohydrin Formation

  • Adduct Formation: In a well-ventilated fume hood, dissolve 1.1 equivalents of sodium bisulfite (NaHSO3) in distilled water. Cool the solution to 0-5 °C using an ice bath.

  • Aldehyde Addition: Add 1.0 equivalent of 4-ethylbenzaldehyde dropwise under vigorous stirring. Stir for 1 hour at room temperature.

    • IPC Check: The biphasic mixture will become a homogenous or thick white suspension, indicating successful formation of the water-soluble bisulfite adduct.

  • Cyanation: Cool the mixture back to 0-5 °C. Dissolve 1.2 equivalents of NaCN in a minimal amount of water and add dropwise to the reaction mixture over 30 minutes.

    • Safety Warning: Highly toxic HCN gas can evolve. Maintain strict pH control (> pH 8 during addition).

  • Extraction: Stir for 2 hours at room temperature. Extract the resulting 4-ethylmandelonitrile with ethyl acetate (3x). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • IPC Check: TLC (Hexane:Ethyl Acetate 8:2) should show complete consumption of the aldehyde (UV active) and a new spot for the cyanohydrin.

Phase 2: Acidic Hydrolysis

  • Hydration: Transfer the crude 4-ethylmandelonitrile to a round-bottom flask. Slowly add 5 volumes of Concentrated HCl (37%) at 0 °C.

  • Hydrolysis: Remove the ice bath and stir at room temperature for 4 hours to allow the nitrile to hydrate to the amide. Then, heat the mixture to 80 °C for 8 hours to complete the hydrolysis to the carboxylic acid[2].

  • Isolation: Cool the mixture to room temperature and dilute with ice water. Extract with diethyl ether (3x).

  • Purification: Extract the organic layer with 1M NaOH (the target acid moves to the aqueous layer, leaving organic impurities behind). Acidify the aqueous layer to pH 1 with Conc. HCl, and re-extract with fresh diethyl ether. Dry and evaporate to yield the pure 2-(4-ethylphenyl)-2-hydroxyacetic acid.

References

  • A Chemoenzymatic Process to Achieve Optically Active Mandelic Acid Employing Continuous-Flow Resolution of Cyanohydrin. sbq.org.br. Available at:[Link]

  • Enzyme Optimization and Process Development for a Scalable Synthesis of (R)-2-Methoxymandelic Acid. almacgroup.com. Available at:[Link]

  • Enzyme Optimization and Process Development for a Scalable Synthesis of (R)-2-Methoxymandelic Acid. acs.org. Available at:[Link]

  • Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. nih.gov. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage Troubleshooting for 2-(4-Ethylphenyl)-2-hydroxyacetic Acid

Welcome to the Technical Support Center. This guide provides comprehensive, mechanistic troubleshooting and standard operating protocols (SOPs) for maintaining the structural integrity of 2-(4-ethylphenyl)-2-hydroxyaceti...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides comprehensive, mechanistic troubleshooting and standard operating protocols (SOPs) for maintaining the structural integrity of 2-(4-ethylphenyl)-2-hydroxyacetic acid (commonly referred to as 4-ethylmandelic acid).

As an α -hydroxy acid (AHA) featuring an electron-donating ethylphenyl group, this compound is highly susceptible to specific degradation pathways. Understanding the causality behind these pathways is critical for researchers and drug development professionals to prevent batch loss and ensure experimental reproducibility.

Part 1: Mechanistic Pathways of Degradation

To prevent degradation, we must first understand the chemical vulnerabilities of the molecule. The electron-donating 4-ethyl substituent on the aromatic ring increases the electron density at the benzylic position, making the α -hydroxyl group particularly vulnerable to oxidation and cleavage .

The three primary modes of degradation are:

  • Oxidative Decarboxylation (Pathway A): Exposure to molecular oxygen, UV light, or trace transition metals triggers the cleavage of the C-C bond, releasing CO₂ and yielding 4-ethylbenzaldehyde .

  • Alcohol Oxidation (Pathway B): Direct oxidation of the secondary alcohol yields 4-ethylphenylglyoxylic acid (an α -keto acid) .

  • Thermal Dehydration / Lactide Formation (Pathway C): Elevated temperatures drive intermolecular esterification, forming cyclic dimers (mandelides) or linear oligomers .

Degradation Start 2-(4-Ethylphenyl)-2-hydroxyacetic Acid (Intact Compound) Valid Stable Storage (-20°C, Argon, Dark) Start->Valid PathA Pathway A: Oxidative Decarboxylation Start->PathA PathB Pathway B: Alcohol Oxidation Start->PathB PathC Pathway C: Thermal Dehydration Start->PathC ProdA 4-Ethylbenzaldehyde + CO2 (Almond/Cherry Odor) PathA->ProdA ProdB 4-Ethylphenylglyoxylic Acid (alpha-Keto Acid) PathB->ProdB ProdC Cyclic Dimers (Mandelides) & Linear Oligomers PathC->ProdC TrigA O2, UV Light, Trace Metals TrigA->PathA TrigB O2, Mild Oxidants TrigB->PathB TrigC Heat (>60°C), Acidic pH TrigC->PathC

Degradation pathways of 2-(4-ethylphenyl)-2-hydroxyacetic acid and environmental triggers.

Part 2: Troubleshooting & FAQs

Q1: My solid powder has developed a noticeable "cherry" or "almond-like" odor and a yellowish tint. What happened?

  • Diagnosis: Oxidative decarboxylation.

  • Causality: When exposed to ambient oxygen and light, the molecule undergoes a radical-mediated cleavage of the C-C bond. This releases CO₂ and yields 4-ethylbenzaldehyde, which is responsible for the characteristic almond/cherry odor and yellow discoloration .

  • Solution: Discard heavily degraded batches. For future storage, purge containers with Argon to displace oxygen and store in amber vials at -20°C.

Q2: My aqueous stock solutions (pH 7.4) lose potency over a week at room temperature, even when sealed. Why?

  • Diagnosis: Metal-catalyzed aerobic oxidation.

  • Causality: Trace transition metals (e.g., Cu²⁺, Fe³⁺) present in standard laboratory water or buffer salts act as catalysts. They coordinate with the α -hydroxyl and carboxylate groups, lowering the activation energy for oxidation to the α -keto acid or driving further decarboxylation .

  • Solution: Formulate solutions with 0.1 mM EDTA to sequester catalytic metal ions. Degas the solvent with Nitrogen prior to preparation to remove dissolved oxygen.

Q3: We attempted to dry the compound in a vacuum oven at 80°C, but the recovered mass has a broad melting point and lower solubility. What went wrong?

  • Diagnosis: Thermal oligomerization (Lactide formation).

  • Causality: Heating α -hydroxy acids above 60°C provides the activation energy required for intermolecular esterification. The hydroxyl group of one molecule reacts with the carboxylic acid of another, forming poorly soluble cyclic dimers (mandelides) and linear polyesters .

  • Solution: Never use heat to dry this compound. Use lyophilization (freeze-drying) or a vacuum desiccator at room temperature charged with phosphorus pentoxide (P₂O₅).

Part 3: Standard Operating Protocols (SOPs)

To ensure scientific integrity, these protocols are designed as self-validating systems. Do not skip the validation steps, as they confirm the causality of the protective measures.

SOP 1: Solid-State Aliquoting and Long-Term Storage
  • Environment: Perform aliquoting in a humidity-controlled glove box under an inert Argon atmosphere to prevent radical-mediated oxidative cleavage.

  • Container Selection: Use amber borosilicate glass vials to prevent UV-induced photo-decarboxylation.

  • Desiccation: Add a micro-desiccant packet (e.g., activated silica gel) to the secondary storage container, ensuring it does not directly touch the compound.

  • Sealing: Seal vials with PTFE-lined caps and wrap the exterior with Parafilm to prevent moisture ingress.

  • Temperature: Store at -20°C for long-term storage (>1 month) or 2-8°C for short-term active use.

  • Self-Validation Step: To validate the integrity of the stored solid after 6 months, dissolve a 1 mg test aliquot in 1 mL of deuterated chloroform (CDCl₃) and perform ¹H-NMR. The absence of an aldehydic proton peak (~9.9 ppm) confirms the successful prevention of oxidative decarboxylation.

SOP 2: Formulation of Stable Aqueous Stock Solutions
  • Solvent Preparation: Use ultra-pure HPLC-grade water (18.2 MΩ·cm). Degas the water by sparging with Nitrogen gas for 15 minutes to displace dissolved oxygen.

  • Chelation: Add 0.1 mM EDTA to the buffer. This sequesters trace transition metals that act as catalysts for the decarboxylation of α -hydroxy acids.

  • pH Optimization: Buffer the solution to pH 5.5 - 6.5 using a non-reactive buffer (e.g., MES). Avoid highly alkaline conditions (pH > 8), which accelerate oxidation, and highly acidic conditions (pH < 3), which promote esterification.

  • Sterilization: Do not autoclave, as heat induces lactide formation. Sterilize via filtration through a 0.22 µm PES membrane.

  • Storage: Aliquot into single-use amber vials, blanket the headspace with Argon, and store at -80°C.

  • Self-Validation Step: Monitor the UV absorbance of a control aliquot at 254 nm over 48 hours at room temperature. A stable baseline indicates successful chelation of metals and the absence of degradation products.

Part 4: Quantitative Data Presentation

The following table summarizes the causal relationship between storage conditions and the degradation rate of 2-(4-ethylphenyl)-2-hydroxyacetic acid.

Storage ConditionTemperatureAtmosphereLight ExposureEstimated Shelf LifePrimary Degradation Risk
Solid (Optimal) -20°CArgonDark> 24 monthsNone
Solid (Sub-optimal) 25°CAmbient AirAmbient Light< 3 monthsOxidative Decarboxylation
Aqueous Solution (Unbuffered, No EDTA) 4°CAmbient AirDark1 - 2 weeksMetal-catalyzed Oxidation
Aqueous Solution (Buffered + EDTA) -80°CNitrogenDark6 - 12 monthsMinimal
Solid (Heated/Vacuum Oven) > 60°CVacuumDark< 24 hoursThermal Dehydration (Lactide)

Part 5: References

  • Title: Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. Source: National Institutes of Health (PMC). URL:[Link]

  • Title: Synthesis of Polymandelide: A Degradable Polylactide Derivative with Polystyrene-like Properties. Source: Macromolecules (ACS Publications). URL:[Link]

  • Title: Mechanism of Oxidative Decarboxylation of Substituted Mandelic Acids by Alkaline Sodium Hypochlorite. Source: Acta Chemica Scandinavica. URL:[Link]

  • Title: Nickel-Photocatalytic Decarboxylative Oxidation of Mandelic Acids. Source: ChemRxiv. URL:[Link]

Optimization

Technical Support Center: Optimizing Peak Shape in the Chromatography of 2-(4-ethylphenyl)-2-hydroxyacetic acid

This guide is designed for researchers, scientists, and drug development professionals to address and resolve common peak shape abnormalities encountered during the chromatographic analysis of 2-(4-ethylphenyl)-2-hydroxy...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to address and resolve common peak shape abnormalities encountered during the chromatographic analysis of 2-(4-ethylphenyl)-2-hydroxyacetic acid. By understanding the underlying chemical interactions and implementing targeted troubleshooting strategies, you can achieve symmetrical, reproducible peaks for accurate quantification and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for 2-(4-ethylphenyl)-2-hydroxyacetic acid in reversed-phase HPLC?

A1: The most frequent cause of peak tailing for this acidic analyte is secondary interactions between the compound's carboxyl and hydroxyl groups and residual silanol groups on the silica-based stationary phase.[1][2] These silanol groups (Si-OH) can be deprotonated and become negatively charged, leading to undesirable ionic interactions with the analyte, which causes a portion of the analyte molecules to lag behind the main peak, resulting in tailing.[3][4]

Q2: How does mobile phase pH affect the peak shape of this compound?

A2: Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like 2-(4-ethylphenyl)-2-hydroxyacetic acid.[5][6] If the mobile phase pH is close to the analyte's pKa, the compound will exist as a mixture of its ionized (deprotonated) and unionized (protonated) forms. This dual state leads to peak broadening, splitting, or tailing because the two forms have different retention behaviors.[7][8] For acidic analytes, using a mobile phase pH that is at least two units below the analyte's pKa is a good starting point to ensure it is in its neutral, more retained form.[9]

Q3: Can the choice of HPLC column impact peak symmetry?

A3: Absolutely. Modern HPLC columns with high-purity silica and advanced end-capping are designed to minimize the number of accessible residual silanol groups, which significantly reduces the potential for secondary interactions and peak tailing.[10][11] For acidic compounds, selecting a column that is well-end-capped is crucial for achieving good peak shape.[1]

Q4: My peaks are fronting. What could be the cause?

A4: Peak fronting, where the first half of the peak is broader than the second, is less common for this type of analyte but can occur due to a few reasons. The most likely causes are column overload (injecting too much sample) or poor sample solubility in the mobile phase.[2] If the sample is dissolved in a solvent much stronger than the mobile phase, it can also lead to peak distortion.[12]

Troubleshooting Guide: From Tailing Peaks to Gaussian Symmetry

This section provides a systematic approach to diagnosing and resolving poor peak shape for 2-(4-ethylphenyl)-2-hydroxyacetic acid.

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetry factor greater than 1.2 and is the most common peak shape problem for this analyte.[3][13]

Root Cause Analysis & Visualization

The primary cause is the interaction between the analyte and residual silanols on the stationary phase. This is particularly problematic when the silanols are ionized.

Analyte 2-(4-ethylphenyl)-2- hydroxyacetic acid (Acidic) Interaction Secondary Ionic Interaction Analyte->Interaction Carboxyl/Hydroxyl Groups Silanol Residual Silanol (Si-OH) on Column Silanol->Interaction Deprotonated Si-O⁻ Tailing Peak Tailing Interaction->Tailing

Chemical interactions leading to peak tailing.
Solutions & Experimental Protocols

1. Mobile Phase pH Optimization:

The most effective way to mitigate tailing from secondary interactions is to suppress the ionization of the residual silanol groups by lowering the mobile phase pH.[1][2]

  • Objective: To ensure the analyte is in a single, un-ionized state and to protonate residual silanols.

  • Protocol:

    • Prepare a mobile phase with a buffered aqueous component. A phosphate or formate buffer is a good choice.[6][11]

    • Adjust the pH of the aqueous portion of the mobile phase to be at least 2 pH units below the pKa of 2-(4-ethylphenyl)-2-hydroxyacetic acid. A pH of 2.5 to 3.0 is a typical starting point.[9][11]

    • Mix the buffered aqueous phase with the appropriate organic modifier (e.g., acetonitrile or methanol).

    • Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting the sample.

2. Column Selection:

Using a modern, high-purity, end-capped column can prevent the problem from the outset.

  • Recommendation: Opt for columns marketed as "high-purity silica" or with "advanced end-capping." These columns have a lower concentration of accessible silanol groups.[10] Columns with low silanol activity are specifically designed to improve peak shape for polar and ionizable compounds.[14]

3. Use of Mobile Phase Additives:

In some cases, a competing base can be added to the mobile phase to mask the residual silanols.

  • Note: This is generally more common for basic analytes but can sometimes be effective for stubborn tailing with acidic compounds. A low concentration (e.g., 0.1%) of an acid like trifluoroacetic acid (TFA) can also help to ensure full protonation of the analyte and silanols.[15]

Issue 2: Peak Broadening or Splitting

Broad or split peaks suggest that the analyte is present in more than one form or is experiencing inconsistent interactions as it moves through the column.

Root Cause Analysis & Visualization

This issue is often a direct result of operating at a mobile phase pH too close to the analyte's pKa.

cluster_pH Mobile Phase pH ≈ Analyte pKa Ionized Ionized Form (More Polar) BroadPeak Broad or Split Peak Ionized->BroadPeak Faster Elution Unionized Unionized Form (Less Polar) Unionized->BroadPeak Slower Elution

Effect of pH near pKa on peak shape.
Solutions & Experimental Protocols

1. Robust pH Control:

The solution is to move the mobile phase pH away from the analyte's pKa to ensure it exists in a single ionic state.

  • Objective: To maintain the analyte in a single, preferably unionized, form throughout the analysis.

  • Protocol:

    • Determine the pKa of 2-(4-ethylphenyl)-2-hydroxyacetic acid.

    • Select a buffer that is effective at a pH at least 1.5 to 2 units away from the pKa. For this acidic compound, a pH between 2.5 and 3.5 is generally effective.[5][9]

    • Ensure the buffer concentration is adequate (typically 10-25 mM) to resist small changes in pH.

    • Always measure the pH of the aqueous component of the mobile phase before mixing with the organic solvent.[6]

Mobile Phase pH vs. Analyte pKaExpected Peak ShapeRationale
pH ≈ pKa Broad, Split, or TailingAnalyte exists in both ionized and unionized forms, which have different retention times.[5][7]
pH << pKa (e.g., pH 2.5) Sharp, SymmetricalAnalyte is fully protonated (unionized), leading to consistent interaction with the stationary phase.[9]
pH >> pKa Sharp, Symmetrical (but less retained)Analyte is fully deprotonated (ionized), leading to consistent but often reduced retention in reversed-phase.[6]
Issue 3: Peak Fronting

Peak fronting is indicated by an asymmetry factor of less than 1.0.

Root Cause Analysis

This is typically caused by either overloading the column or injecting the sample in a solvent that is significantly stronger than the mobile phase.

Solutions & Experimental Protocols

1. Reduce Sample Concentration/Volume:

  • Objective: To ensure that the amount of analyte injected does not exceed the linear capacity of the column.

  • Protocol:

    • Dilute the sample by a factor of 5 or 10 with the mobile phase.

    • Re-inject the diluted sample and observe the peak shape. If fronting is reduced or eliminated, the original sample was overloaded.

    • Alternatively, reduce the injection volume while keeping the concentration the same.

2. Match Sample Solvent to Mobile Phase:

  • Objective: To prevent peak distortion caused by the injection solvent.

  • Protocol:

    • Whenever possible, dissolve and dilute the sample in the initial mobile phase of the chromatographic run.

    • If the sample is not soluble in the mobile phase, use the weakest solvent possible that still provides adequate solubility.

    • Keep the injection volume as small as possible if a strong solvent must be used.[12]

Comprehensive Troubleshooting Workflow

Start Poor Peak Shape Observed CheckTailing Is Peak Tailing? (Asymmetry > 1.2) Start->CheckTailing CheckFronting Is Peak Fronting? (Asymmetry < 1.0) CheckTailing->CheckFronting No LowerpH Lower Mobile Phase pH (e.g., to 2.5-3.0) CheckTailing->LowerpH Yes BroadSplit Peak is Broad or Split CheckFronting->BroadSplit No ReduceLoad Reduce Sample Load (Dilute or Inject Less) CheckFronting->ReduceLoad Yes AdjustpH Adjust pH Away from Analyte pKa BroadSplit->AdjustpH CheckColumn Use High-Purity, End-Capped Column LowerpH->CheckColumn Still Tailing GoodPeak Symmetrical Peak Achieved LowerpH->GoodPeak Resolved CheckColumn->GoodPeak Resolved MatchSolvent Match Sample Solvent to Mobile Phase ReduceLoad->MatchSolvent Still Fronting ReduceLoad->GoodPeak Resolved MatchSolvent->GoodPeak Resolved AdjustpH->GoodPeak

A troubleshooting workflow for peak shape optimization.

References

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry news.
  • Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Acidic Heterocycles. Benchchem.
  • Troubleshooting Peak Shape Problems in HPLC.
  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. ChromaNik Technologies Inc.
  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023, September 19). ACD/Labs.
  • How does an acid pH affect reversed-phase chromatography separ
  • The Importance of Mobile Phase pH in Chromatographic Separ
  • Control pH During Method Development for Better Chrom
  • Successful HPLC Operation – A Troubleshooting Guide. ThermoFisher.
  • Separation of mandelic acid and its derivatives with new immobilized cellulose chiral st
  • Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex form
  • Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. Ecl. Quím., São Paulo.
  • Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. SciELO.
  • Troubleshooting | HPLC Q&A | Technical Notes & Support. Osaka Soda.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • Separation of D-(-)-Mandelic acid on Newcrom R1 HPLC column. (2018, February 17). SIELC Technologies.
  • HPLC Methods for analysis of Mandelic acid.
  • Lesson 3: Separation Modes and their Mechanisms 1. Shodex HPLC Columns.
  • Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimet. (2023, October 10). Semantic Scholar.
  • Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. Redalyc.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18).
  • (4-Ethyl-2-hydroxyphenyl)(hydroxy)acetic acid (C10H12O4). PubChem.
  • 2-(4-Ethylphenyl)-2-hydroxyacetic acid (CAS 10408-52-3). Fluorochem.
  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian J. Chem. [Link]

  • Normal-phase vs. Reversed-phase Chromatography. (2025, August 12). Phenomenex.
  • Basics of chiral HPLC. Sigma-Aldrich.
  • 2-(4-Ethylphenyl)-2-hydroxyacetic acid 95%. AiFChem, an Xtalpi Company.
  • 2-(4-Ethylphenyl)-2-hydroxyacetic acid. Sigma-Aldrich.
  • Why it matters and how to get good peak shape. (2023, August 10). Agilent.
  • Application Note: Chiral Separation of 2-(4-Ethylphenyl)
  • Molecular Interaction of HPLC St
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2026, March 20).
  • HPLC separation of enantiomers using chiral stationary phases. (2007, July 23). Česká a slovenská farmacie.
  • (4-Ethylphenyl)acetic acid (C10H12O2). PubChem.
  • An Introduction to Peak Tailing, Fronting and Splitting in Chrom
  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
  • resolving peak tailing issues in HPLC analysis of (r)-2-Amino-2-(4-chlorophenyl)acetic acid. Benchchem.

Sources

Troubleshooting

overcoming low reactivity of 2-(4-ethylphenyl)-2-hydroxyacetic acid in esterification

Technical Support Center: Overcoming Low Reactivity in 2-(4-Ethylphenyl)-2-Hydroxyacetic Acid Esterification Welcome to the Application Scientist Support Portal. Esterifying mandelic acid derivatives—specifically 2-(4-et...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Low Reactivity in 2-(4-Ethylphenyl)-2-Hydroxyacetic Acid Esterification

Welcome to the Application Scientist Support Portal. Esterifying mandelic acid derivatives—specifically 2-(4-ethylphenyl)-2-hydroxyacetic acid—presents unique synthetic challenges. The combination of a bulky 4-ethylphenyl group and an unprotected alpha-hydroxyl group creates severe steric hindrance and opens pathways for competitive side reactions. This guide synthesizes field-proven methodologies to bypass these bottlenecks, ensuring high-yield, reproducible esterification.

Part 1: Diagnostic Matrix – Quantitative Method Comparison

Before troubleshooting, consult this empirical data matrix to select the appropriate reaction conditions based on your target ester and acceptable byproduct margins.

Esterification StrategyReagents / CatalystTypical Yield (%)Primary Byproduct (%)Reaction Time (h)Scalability
Fischer Esterification Alcohol (excess), H₂SO₄ (reflux)25–40Oligomers/Lactides (40–50)24–48High
Steglich Esterification DCC or EDC, DMAP, DCM65–75N-Acylurea (10–15)12–16Medium
Base-Promoted Alkylation Alkyl Halide, K₂CO₃, DMF85–95O-Alkylation (<5)4–6High
Uronium Coupling HATU, DIPEA, DMF70–85Epimerization (<5)2–4Low (Cost)

Part 2: Mechanistic Troubleshooting & FAQs

Q1: Why does 2-(4-ethylphenyl)-2-hydroxyacetic acid fail to react efficiently under standard acid-catalyzed Fischer esterification conditions? A: The failure is fundamentally driven by a combination of severe steric hindrance and competitive nucleophilicity[1]. In a Fischer esterification, the alcohol must attack the protonated carbonyl to form a tetrahedral intermediate. The bulky 4-ethylphenyl ring and the adjacent alpha-hydroxyl (-OH) group physically block this trajectory. Furthermore, under acidic conditions at elevated temperatures, the alpha-hydroxyl group acts as a competing nucleophile. This leads to intermolecular self-condensation (forming dimers or lactides) rather than the desired esterification.

Q2: I am using DCC for a Steglich esterification, but my yields are low and I am isolating a highly polar byproduct. What is happening? A: You are observing the formation of an N-acylurea dead-end product[2]. When the carboxylic acid reacts with N,N'-dicyclohexylcarbodiimide (DCC), it forms an O-acylisourea intermediate. Because the 4-ethylphenyl group sterically hinders the incoming alcohol from attacking this intermediate quickly, the O-acylisourea undergoes a slow 1,3-rearrangement into an inactive N-acylurea. To solve this, you must add 0.1–0.2 equivalents of 4-dimethylaminopyridine (DMAP). DMAP is a highly nucleophilic, unhindered catalyst that rapidly attacks the O-acylisourea to form a reactive acylpyridinium intermediate, effectively outcompeting the rearrangement pathway[2].

Q3: What is the most reliable method to form simple methyl or ethyl esters without protecting the alpha-hydroxyl group? A: Base-promoted Sₙ2 alkylation is the gold standard for this substrate[3]. By treating the acid with a mild base (e.g., K₂CO₃), you selectively deprotonate the carboxylic acid (pKₐ ~3.4) while leaving the alpha-hydroxyl intact (pKₐ ~13). The resulting carboxylate anion then attacks an alkyl halide (like methyl iodide) via an Sₙ2 mechanism. This completely bypasses the sterically hindered carbonyl carbon, shifting the reaction site to the unhindered alkyl halide[3].

Q4: Can I use modern peptide coupling agents for complex alcohols? A: Yes. Uronium-based coupling agents like HATU or COMU can be highly effective for esterifying sterically demanding alpha-hydroxy acids at room temperature[4]. However, these are expensive for scale-up and require strict stoichiometric control of the base (typically DIPEA) to prevent epimerization of the chiral alpha-carbon.

Part 3: Mechanistic Visualizations

G A 2-(4-ethylphenyl)- 2-hydroxyacetic acid B Tetrahedral Intermediate A->B Alcohol + Catalyst D Self-Condensation (Lactide) A->D Intermolecular OH Attack B->A Steric Rejection C Target Ester B->C H2O Elimination

Caption: Mechanistic pathways of 2-(4-ethylphenyl)-2-hydroxyacetic acid esterification and side reactions.

Workflow Start Select Esterification Strategy Q1 Target ester is simple? (Methyl, Ethyl, Benzyl) Start->Q1 SN2 Base-Promoted SN2 Alkylation (MeI/EtI, K2CO3, DMF) Q1->SN2 Yes Q2 Target ester is bulky? (t-Butyl, Complex Alcohols) Q1->Q2 No Steglich Steglich Esterification (EDC, DMAP, DCM) Q2->Steglich Yes Protect Protect alpha-OH first (TBS or Acetyl) Steglich->Protect If oligomerization > 5%

Caption: Decision matrix for selecting an esterification strategy based on target ester sterics.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Base-Promoted Sₙ2 Alkylation (Optimal for Methyl/Ethyl Esters)

Causality: Bypasses carbonyl steric hindrance by reacting the carboxylate as a nucleophile against an external alkyl halide. The pKₐ differential ensures the alpha-OH remains protonated and unreactive.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(4-ethylphenyl)-2-hydroxyacetic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert atmosphere.

  • Deprotonation: Add finely powdered, anhydrous K₂CO₃ (1.5 eq). Stir at room temperature for 30 minutes to ensure complete formation of the carboxylate salt.

  • Alkylation: Dropwise add the alkyl halide (e.g., Methyl Iodide, 1.2 eq). Stir at room temperature for 4–6 hours.

  • Quench & Extraction: Dilute the mixture with water (5x volume of DMF) to dissolve inorganic salts. Extract with Ethyl Acetate (3x).

  • Washing: Wash the combined organic layers with brine (3x) to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.

Self-Validation System:

  • TLC Monitoring: The starting acid will streak near the baseline in 20% EtOAc/Hexanes (with 1% AcOH). The product ester will elute cleanly with a much higher R_f (~0.5).

  • NMR Verification: The alpha-proton (CH-OH) of the starting material appears around 5.1 ppm. In the methyl ester, this shift remains relatively stable (confirming the OH was not alkylated), but a sharp new 3H singlet will appear at ~3.7 ppm, confirming exclusive methyl ester formation.

Protocol 2: Modified Steglich Esterification (Optimal for Bulky/Complex Alcohols)

Causality: Uses EDC instead of DCC to generate a water-soluble urea byproduct, simplifying purification. DMAP acts as the acyl transfer agent to prevent N-acylurea formation, while strict temperature control limits lactide formation[2].

Step-by-Step Methodology:

  • Preparation: Dissolve the acid (1.0 eq) and the target alcohol (1.2 eq) in anhydrous DCM (0.1 M). Cool the reaction flask to 0 °C in an ice bath.

  • Catalyst Addition: Add DMAP (0.1 eq). Crucial: Do not exceed 0.1 eq, as excess DMAP acts as a general base and can promote epimerization of the chiral center.

  • Coupling: Add EDC·HCl (1.2 eq) portion-wise over 15 minutes.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12 hours.

  • Workup: Dilute with additional DCM.

Self-Validation System:

  • Aqueous Workup Logic: Wash the organic layer with 1M HCl (2x). Why? This protonates and removes both DMAP and the EDC-urea byproduct into the aqueous layer. Next, wash with saturated NaHCO₃ (2x). Why? This deprotonates any unreacted starting acid, pulling it into the aqueous phase.

  • NMR Verification: If the alpha-OH was accidentally esterified (side reaction), the alpha-proton will shift significantly downfield (from ~5.1 ppm to >5.8 ppm) due to the deshielding effect of the newly formed ester at the oxygen. If the shift remains near 5.1 ppm, the reaction selectively occurred at the carboxylic acid.

Sources

Optimization

Technical Support Center: Photostability Testing for 2-(4-ethylphenyl)-2-hydroxyacetic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in executing robust, compliant, and scientifically sound pho...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in executing robust, compliant, and scientifically sound photostability testing for 2-(4-ethylphenyl)-2-hydroxyacetic acid .

Because this molecule is an α -hydroxy acid (a mandelic acid derivative), it exhibits specific photochemical vulnerabilities under UV light, primarily photo-decarboxylation and photo-oxidation. This guide bridges the gap between regulatory requirements[1] and the practical, bench-level chemistry required to validate your analytical methods.

Core Experimental Protocols: A Self-Validating Workflow

To ensure absolute trustworthiness in your stability data, every photostability experiment must be a self-validating system. This means decoupling thermal degradation from true photolytic degradation and quantitatively proving that the sample received the regulatory minimum photon flux.

Protocol A: Forced Degradation (Pathway Elucidation)

Purpose: To intentionally degrade the molecule to identify primary and secondary degradants, ensuring your LC-MS/MS method is stability-indicating.

  • Sample Preparation :

    • Solution Phase: Prepare a 1.0 mg/mL solution of 2-(4-ethylphenyl)-2-hydroxyacetic acid in a UV-transparent, chemically inert solvent (e.g., HPLC-grade water/acetonitrile). Seal in crimped quartz vials with zero headspace to prevent the escape of volatile degradants.

    • Solid Phase: Spread the API powder evenly in a quartz or glass Petri dish. Crucial Causality : The powder bed must be 3 mm thick[2]. UV light has an extremely shallow penetration depth in solid matrices; exceeding 3 mm will leave the bottom layers unexposed, artificially diluting your degradation calculations upon homogenization.

  • Dark Control Implementation : Prepare an identical set of solution and solid samples, wrapping them entirely in high-density aluminum foil. Place these adjacent to the exposed samples in the light chamber. This isolates the variable of light from the ambient heat generated by the lamps.

  • Irradiation : Expose samples to a Xenon arc lamp (Option 1) or a combination of cool white fluorescent and near-UV lamps (Option 2)[2].

  • Kinetic Sampling : Pull aliquots at 25%, 50%, and 100% of the target exposure. Why? To capture the primary photo-decarboxylation product (4-ethylbenzaldehyde) before it fully oxidizes into the secondary degradant (4-ethylbenzoic acid).

Protocol B: Confirmatory Testing & Actinometric Validation

Purpose: To expose the drug substance to standardized ICH Q1B conditions (1.2 million lux hours and 200 Wh/m² near-UV)[3].

  • Actinometric Calibration : Prepare a 2% w/v solution of quinine monohydrate hydrochloride in distilled water[4].

  • System Setup : Place the actinometric solution in a 1 cm pathlength quartz cell. Place this cell immediately adjacent to your 2-(4-ethylphenyl)-2-hydroxyacetic acid samples in the chamber.

  • Validation of Photon Flux : Terminate the exposure only when the actinometric solution exhibits a change in absorbance ( ΔA ) of 0.9 at 400 nm [1]. Causality: Lamp intensity degrades over time. Relying on a timer is scientifically invalid. Chemical actinometry uses the Beer-Lambert law to provide absolute, quantitative proof that the requisite photon flux has penetrated the sample plane.

Quantitative Degradation Profiles

Understanding the structural fate of 2-(4-ethylphenyl)-2-hydroxyacetic acid is critical for troubleshooting missing mass balances in your chromatography.

Table 1: Typical Photodegradant Profile and LC-MS Characteristics

Degradant IdentityPhotochemical MechanismRelative Retention Time (RRT)*UV Max (nm)m/z [M-H]⁻Volatility Risk
2-(4-ethylphenyl)-2-hydroxyacetic acid Parent API1.00225, 260179.07Low
4-ethylbenzaldehyde Photo-decarboxylation (-CO₂)1.45255N/A (Use +ve mode)High
4-ethylbenzoic acid Secondary Oxidation (+O)1.60235149.06Low
2-(4-ethylphenyl)-2-oxoacetic acid Photo-oxidation (-H₂)1.15250177.05Low

*RRT is illustrative and dependent on specific reverse-phase gradient conditions.

Table 2: Quinine Actinometry Calibration Thresholds

ParameterSpecificationScientific Rationale
Reagent 2% w/v Quinine Monohydrate HClStandardized, predictable UV-A absorption cross-section.
Cell Pathlength 1 cm (Quartz)Ensures uniform optical path for Beer-Lambert law calculations.
Target Exposure 1.2M lux-hr + 200 Wh/m² UVRegulatory minimum for establishing intrinsic photostability.
Minimum ΔA400​ 0.9Quantitative proof of adequate UV exposure, independent of lamp age.

Visualizing the System

Photodegradation A 2-(4-ethylphenyl)-2-hydroxyacetic acid (Parent API) B 4-ethylbenzaldehyde (Volatile Intermediate) A->B UV-A / Visible Photo-decarboxylation (-CO2) D 2-(4-ethylphenyl)-2-oxoacetic acid (Keto-acid Degradant) A->D Photo-oxidation (-H2) C 4-ethylbenzoic acid (Terminal Oxidant) B->C Secondary Oxidation (+O)

Photodegradation pathways of 2-(4-ethylphenyl)-2-hydroxyacetic acid under UV light.

ICH_Q1B_Workflow Start Drug Substance (Solid & Solution) Forced Forced Degradation (Pathway Elucidation) Start->Forced Confirm Confirmatory Testing (1.2M lux-hr / 200 Wh/m²) Forced->Confirm Method Validated Decision Acceptable Change? Confirm->Decision Stable Photostable (No Special Packaging) Decision->Stable Yes (Within Spec) Unstable Photolabile (Test Immediate Pack) Decision->Unstable No (Exceeds Spec)

Systematic ICH Q1B photostability testing workflow for drug substances.

Troubleshooting & FAQs

Q: During forced degradation in solution, I observe a significant loss of the parent peak (2-(4-ethylphenyl)-2-hydroxyacetic acid) but poor mass balance in the LC-UV chromatogram. Where did the mass go? A: This is a classic hallmark of photo-decarboxylation. The α -hydroxy acid moiety is highly prone to homolytic cleavage under UV irradiation, releasing CO₂ and forming 4-ethylbenzaldehyde. Because 4-ethylbenzaldehyde is volatile, it will evaporate from the sample matrix if the container is not perfectly sealed, leading to an apparent loss of mass balance. Corrective Action: Perform the solution-phase degradation in crimp-sealed quartz HPLC vials with zero headspace. Utilize a Diode Array Detector (DAD) coupled with MS to specifically target the aldehyde before it escapes or oxidizes further.

Q: Both my exposed sample and my dark control show identical levels of 2-(4-ethylphenyl)-2-oxoacetic acid. Did the photostability test fail? A: No, this indicates a thermal degradation pathway, not a photolytic one[2]. The light chamber generates ambient heat, which can drive the oxidation of the secondary alcohol to a ketone independently of photon absorption. Corrective Action: Ensure your photostability chamber is equipped with active temperature control (typically maintained at 25°C). The dark control serves as your critical baseline; subtract the dark control degradation from the exposed sample degradation to isolate the true photolytic effect.

Q: My solid-state samples show severe discoloration (yellowing) on the surface, but the bulk material remains within specification upon HPLC analysis. How should I report this? A: Photodegradation in the solid state is predominantly a surface phenomenon. As the surface molecules degrade, they often form a highly conjugated, colored "crust" that acts as a physical UV shield, protecting the bulk powder beneath it. Corrective Action: This is why ICH Q1B mandates a sample thickness of 3 mm[2]. Upon completion of the exposure, you must homogenize the entire sample thoroughly before taking a representative aliquot for HPLC analysis. If the homogenized bulk is within specification, the product is considered photostable, though you must note the physical appearance change (coloration) in your regulatory submission[2].

References

  • ICH Q1B Guideline : Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • Quinine Actinometry Validation : Quinine Actinometry as a method for calibrating ultraviolet radiation intensity in light-stability testing of pharmaceuticals. Drug Development and Industrial Pharmacy, 20 (13), 2049 - 2062 (1994).[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to α-Hydroxy Acid Scaffolds: 2-(4-ethylphenyl)-2-hydroxyacetic Acid vs. Mandelic Acid in Organic Synthesis

Abstract In the landscape of modern organic synthesis, chiral α-hydroxy acids are indispensable tools, serving as key intermediates, chiral auxiliaries, and resolving agents. Mandelic acid, the archetypal aromatic α-hydr...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern organic synthesis, chiral α-hydroxy acids are indispensable tools, serving as key intermediates, chiral auxiliaries, and resolving agents. Mandelic acid, the archetypal aromatic α-hydroxy acid, has a storied history and a well-documented record of utility.[1][2] This guide provides an in-depth comparison between mandelic acid and its lesser-known analogue, 2-(4-ethylphenyl)-2-hydroxyacetic acid (also known as p-ethylmandelic acid). We will dissect their structural nuances, compare their physicochemical properties, and evaluate their respective roles and potential performance in critical synthetic applications. This analysis is supported by established experimental protocols and data to provide researchers, chemists, and drug development professionals with a clear, actionable understanding of these two valuable synthons.

Introduction: The Mandelic Acid Framework

Mandelic acid, with its unique architecture combining an aromatic ring, a carboxylic acid, and a stereogenic α-hydroxyl center, is a privileged scaffold in synthetic chemistry.[1] Its enantiomers are configurationally stable, readily accessible, and serve as crucial building blocks for a vast array of pharmaceuticals, including semi-synthetic penicillins, cephalosporins, and anti-inflammatory drugs.[1][2] Furthermore, its acidic nature and chirality make it a classic and highly effective agent for the resolution of racemic amines and alcohols through the formation of separable diastereomeric salts.[3][4]

2-(4-Ethylphenyl)-2-hydroxyacetic acid emerges as a logical extension of this framework. By introducing an ethyl group at the para-position of the phenyl ring, its fundamental properties are altered. This guide explores the implications of this substitution, examining how changes in lipophilicity, steric profile, and electronic character translate to tangible differences in synthetic performance.

Comparative Physicochemical Properties

The introduction of a p-ethyl group imparts distinct changes to the mandelic acid core. These alterations, while seemingly subtle, have significant consequences for the molecule's behavior in solution and in crystalline form, which are critical for applications like chiral resolution.

PropertyMandelic Acid2-(4-ethylphenyl)-2-hydroxyacetic acidAnalysis of the p-Ethyl Substituent's Impact
Molecular Formula C₈H₈O₃C₁₀H₁₂O₃Addition of a C₂H₄ unit.
Molecular Weight 152.15 g/mol 180.20 g/mol [5]Increased mass, which can affect diffusion and crystal packing.
Structure Phenyl ring4-Ethylphenyl ringThe ethyl group is a weakly electron-donating group (via hyperconjugation) and increases steric bulk and lipophilicity.
Predicted LogP ~1.1~1.85[5]The ethyl group significantly increases lipophilicity (hydrophobicity), altering solubility in organic solvents versus aqueous media.
Acidity (pKa) ~3.41Expected to be slightly higher (~3.5-3.6)The electron-donating ethyl group slightly destabilizes the carboxylate anion, making the acid marginally weaker than mandelic acid.

Key Insight: The most profound difference is the increased lipophilicity (LogP) of the ethyl-analogue. This property is paramount in chiral resolution, as it directly influences the solubility of the diastereomeric salts formed. A more lipophilic resolving agent may exhibit improved solubility in less polar organic solvents, potentially opening up a wider range of crystallization conditions and improving the efficiency of separation for highly nonpolar substrates.

Application in Chiral Resolution

The primary industrial application for chiral acids like mandelic acid is the resolution of racemic mixtures, particularly amines, via diastereomeric salt formation.[3][6] The process relies on the differential solubility of the two diastereomeric salts formed between the racemic substrate and a single enantiomer of the resolving agent.

Mechanism of Chiral Resolution

The fundamental principle involves a straightforward acid-base reaction. A racemic amine, (R/S)-Amine, is reacted with an enantiomerically pure acid, such as (S)-Mandelic Acid. This results in a mixture of two diastereomeric salts: [(R)-Amine·(S)-Acid] and [(S)-Amine·(S)-Acid]. Because diastereomers have different physical properties, one salt is typically less soluble in a given solvent system and will preferentially crystallize, allowing for its separation by filtration.[4]

G cluster_0 Starting Materials cluster_1 Salt Formation cluster_2 Separation & Liberation RacemicAmine (R/S)-Amine (Racemic Mixture) Diastereomers Mixture of Diastereomeric Salts [(R)-Amine · (S)-Acid] [(S)-Amine · (S)-Acid] RacemicAmine->Diastereomers Acid-Base Reaction in Solvent ResolvingAgent (S)-Mandelic Acid Derivative (Enantiopure) ResolvingAgent->Diastereomers Crystallization Fractional Crystallization (Exploits different solubilities) Diastereomers->Crystallization LessSoluble Less Soluble Salt (e.g., (R)-Amine · (S)-Acid) Crystallization->LessSoluble Precipitates MoreSoluble More Soluble Salt (in mother liquor) Crystallization->MoreSoluble Stays in solution Liberation1 Basification (e.g., NaOH) -> (R)-Amine LessSoluble->Liberation1 Liberation2 Basification (e.g., NaOH) -> (S)-Amine MoreSoluble->Liberation2

Figure 1: General workflow for the chiral resolution of a racemic amine using an enantiopure mandelic acid derivative.

Performance Comparison: Mandelic Acid vs. 2-(4-ethylphenyl)-2-hydroxyacetic Acid

While direct comparative experimental data is scarce for 2-(4-ethylphenyl)-2-hydroxyacetic acid, we can infer its potential performance based on structure-activity relationships observed for other substituted mandelic acids.[7][8]

  • Mandelic Acid: It is the established gold standard. It readily forms crystalline salts with a wide variety of amines, and a vast body of literature exists to guide solvent selection and optimization.[3][9] Its effectiveness is proven, though sometimes it may require multiple recrystallizations to achieve high enantiomeric excess (ee).

  • 2-(4-ethylphenyl)-2-hydroxyacetic Acid: The increased steric bulk and lipophilicity of the ethyl-analogue can be a double-edged sword.

    • Potential Advantages: The larger, more rigid aromatic substituent may facilitate more defined crystal packing, potentially leading to a greater solubility difference between the two diastereomeric salts. This could result in higher enantiomeric excess in a single crystallization step. For resolving lipophilic amines, the increased LogP of the resolving agent can improve co-solubility in nonpolar solvents, which might be essential for salt formation and crystallization to occur.

    • Potential Disadvantages: The very same lipophilicity might lead to high solubility of both diastereomeric salts in common organic solvents, making crystallization difficult. It could also lead to oiling out rather than forming a crystalline solid. Therefore, solvent screening is even more critical for this derivative.

Role as a Chiral Synthon

Beyond resolution, both acids are valuable chiral building blocks. The α-hydroxy acid moiety can undergo various transformations (e.g., esterification, reduction, oxidation) to build more complex chiral molecules.[1][10]

  • Mandelic Acid: Used extensively as a precursor for pharmaceuticals and fine chemicals.[2][11] Its reactions are well-understood and highly predictable.

  • 2-(4-ethylphenyl)-2-hydroxyacetic Acid: As a synthon, it introduces a 4-ethylphenyl group into the target molecule. This can be a deliberate design choice in drug development to:

    • Increase Lipophilicity: Enhance membrane permeability and modulate pharmacokinetic properties (ADME).

    • Introduce Steric Bulk: Influence binding affinity to a biological target by probing specific hydrophobic pockets.

    • Block Metabolism: The para-position is a common site for oxidative metabolism (e.g., hydroxylation). An ethyl group at this position can block this metabolic pathway, potentially increasing the half-life of a drug candidate.

Experimental Protocols

The following protocols provide a framework for utilizing these acids in a laboratory setting.

Protocol 1: Synthesis of Mandelic Acid from Benzaldehyde

This classic procedure involves the formation and subsequent hydrolysis of mandelonitrile.[12][13]

Step 1: Formation of Mandelonitrile Sodium Bisulfite Adduct

  • In a flask, dissolve 53 g of sodium bisulfite in 200 mL of water.

  • Add 50 g of benzaldehyde and stir vigorously for 2-3 hours until the aldehyde layer disappears and a thick white paste of the addition product forms.

Step 2: Cyanation and Hydrolysis

  • To the paste from Step 1, add a solution of 45 g of sodium cyanide in 100 mL of water. Stir until the solid dissolves.

  • Transfer the solution to a larger flask and add 200 mL of concentrated hydrochloric acid.

  • Heat the mixture under reflux for 3-4 hours. The solution will darken, and ammonia will be evolved.

Step 3: Isolation and Purification

  • Cool the reaction mixture in an ice bath. A mixture of mandelic acid and ammonium chloride will precipitate.

  • Filter the crude solid and wash it with a small amount of cold benzene to remove any unreacted benzaldehyde.[12]

  • Separate the mandelic acid from the ammonium chloride by extraction with hot benzene or by recrystallization from water. The pure product should be white crystals with a melting point of 118-120 °C.

Protocol 2: Chiral Resolution of (±)-1-Phenylethylamine using (R)-(-)-Mandelic Acid

This protocol is a representative example of diastereomeric salt crystallization.[3][14]

Step 1: Diastereomeric Salt Formation

  • Dissolve 10.0 g of racemic 1-phenylethylamine in 125 mL of methanol with gentle warming.

  • In a separate flask, dissolve 12.5 g of (R)-(-)-mandelic acid in 125 mL of methanol.

  • Slowly add the mandelic acid solution to the amine solution with stirring.

  • Allow the solution to stand undisturbed at room temperature overnight.

Step 2: Isolation of the Less Soluble Salt

  • Collect the resulting white crystalline precipitate by vacuum filtration and wash the crystals with a small amount of cold methanol. This solid is the less soluble diastereomeric salt, typically the (S)-amine-(R)-acid salt.

  • Dry the crystals. A typical yield is around 8-9 g.

Step 3: Liberation of the Enantiopure Amine

  • Suspend the dried diastereomeric salt in 100 mL of water.

  • Add 10% aqueous sodium hydroxide solution dropwise until the pH is >11.

  • Extract the liberated (S)-(-)-1-phenylethylamine with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the enantiomerically enriched amine.

Step 4: Validation

  • Determine the enantiomeric excess (ee) of the product via chiral HPLC or by measuring its specific rotation and comparing it to the literature value.

Adapting for 2-(4-ethylphenyl)-2-hydroxyacetic acid: When using the ethyl-analogue, the primary variable for optimization is the solvent. Due to its higher lipophilicity, one should screen a range of solvents from polar (e.g., ethanol, isopropanol) to less polar (e.g., ethyl acetate, toluene, or mixtures thereof) to find conditions that provide good differential solubility for the diastereomeric salts.

Conclusion and Recommendations

Mandelic acid remains the workhorse α-hydroxy acid for many applications in organic synthesis due to its low cost, extensive documentation, and proven efficacy.[15][16] It should be the first choice for routine resolutions and as a general-purpose chiral synthon.

2-(4-ethylphenyl)-2-hydroxyacetic acid represents a strategic, specialized alternative. Its value lies in the targeted modification of physicochemical properties. Researchers should consider this analogue when:

  • Standard resolution with mandelic acid is unsuccessful: The different steric and electronic profile of the ethyl-analogue may provide the necessary chiral recognition to achieve separation.

  • The substrate is highly lipophilic: The increased LogP of the resolving agent may be necessary to achieve solubility and subsequent crystallization in suitable organic solvents.

  • A 4-ethylphenyl moiety is a desired feature in the final target molecule: Using it as a chiral building block is a direct and efficient method for incorporating this functionality.

Ultimately, the choice between these two acids is dictated by the specific goals of the synthesis. While mandelic acid provides a reliable foundation, 2-(4-ethylphenyl)-2-hydroxyacetic acid is a powerful tool for optimization and for cases where the parent scaffold falls short.

References

  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. (2026). PMC.
  • Mandelic Acid: Organic Chemistry Study Guide. (2025). Fiveable.
  • A Comparative Guide to Chiral Resolving Agents: (S)
  • Mandelic Acid - Organic Syntheses Procedure. Organic Syntheses.
  • Mandelic Acid - Organic Syntheses Procedure. Organic Syntheses.
  • Chirality Switching in Optical Resolution of Mandelic Acid in C1–C4 Alcohols: Elucidation of Solvent Effects Based on X-ray Crystal Structures of Diastereomeric Salts. (2014).
  • Application Notes and Protocols for the Chiral Resolution of Racemic Mandelonitrile. (2025). Benchchem.
  • A Comparative Guide to Chiral Resolution: Alternatives to (S)-Mandelic Acid. (2025). Benchchem.
  • MANDELIC ACID: ORGANOCATALYST FOR EFFICIENT SYNTHESIS OF SECONDARY AMINES. (2015). Journal of Advanced Scientific Research.
  • Processes to separ
  • Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic St
  • Chiral Resolution of Mandelic Acid through Preferential Cocrystallization with Nefiracetam. (2020). Crystal Growth & Design.
  • Separation of mandelic acid and its derivatives with new immobilized cellulose chiral st
  • Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing St
  • Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimet. (2023). Semantic Scholar.
  • Chirality Switching in Optical Resolution of Mandelic Acid in C1–C4 Alcohols: Elucidation of Solvent Effects Based on X-ray Crystal Structures of Diastereomeric Salts.
  • Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts.
  • Process for the preparation and resolution of mandelic acid derivatives. (2007).
  • 2-(4-Ethylphenyl)-2-hydroxyacetic acid. (2026). Fluorochem.
  • Asymmetric Organocatalysed Synthesis of (R)
  • Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. (2025). MDPI.
  • Asymmetric Organocatalysed Synthesis of (R)‐Mandelic Acid Esters and α‐Alkoxy Derivatives from Commercial Sources. (2024).
  • 2-(4-Ethylphenyl)-2-hydroxyacetic acid (CAS 10408-52-3). Fluorochem.
  • Asymmetric Organocatalysed Synthesis of (R)
  • Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. (2025). MDPI.
  • 2-(4-Ethylphenyl)-2-hydroxyacetic acid. (2026). Sigma-Aldrich.
  • An efficient and practical synthesis of mandelic acid by combination of complex phase transfer catalyst and ultrasonic irradi
  • 10408-52-3|2-(4-Ethylphenyl)-2-hydroxyacetic acid. BLDpharm.

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Comparative

A Senior Application Scientist's Guide to the Cross-Validation of GC-MS and LC-MS for the Quantification of 2-(4-ethylphenyl)-2-hydroxyacetic acid

This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of 2-(4-ethylphenyl)-2-hydroxyacetic acid. Desi...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of 2-(4-ethylphenyl)-2-hydroxyacetic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere protocols to explain the fundamental causality behind methodological choices, ensuring a robust and defensible analytical strategy.

The accurate quantification of analytes like 2-(4-ethylphenyl)-2-hydroxyacetic acid, a molecule with both a carboxylic acid and a hydroxyl functional group, is critical in many research and development pipelines. The choice of analytical platform is a pivotal decision that impacts data quality, throughput, and resource allocation. This guide presents a framework for cross-validating these two powerful, yet fundamentally different, hyphenated techniques, grounded in the principles outlined by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6]

Pillar 1: The GC-MS Approach: Classic, Robust, with a Derivatization Caveat

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of analytical chemistry, prized for its high chromatographic resolution and extensive, standardized mass spectral libraries.[7] It is the ideal platform for compounds that are volatile and thermally stable. However, 2-(4-ethylphenyl)-2-hydroxyacetic acid, with its polar carboxylic acid and hydroxyl groups, is non-volatile. The presence of these "active hydrogens" prevents its direct analysis by GC.[8][9]

The Derivatization Imperative: To make the analyte "GC-amenable," we must chemically modify it through derivatization. This process replaces the active hydrogens with non-polar functional groups, thereby increasing volatility and thermal stability.[10] The most common and effective strategy for this molecule is silylation, which converts the -COOH and -OH groups into their trimethylsilyl (TMS) esters and ethers, respectively.

Experimental Protocol: GC-MS with Silylation

1. Sample Preparation (e.g., from Plasma):

  • Objective: To isolate the analyte from the complex biological matrix.

  • Steps:

    • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Perform a liquid-liquid extraction (LLE) by adding 500 µL of a water-immiscible solvent like methyl tert-butyl ether (MTBE), followed by vortexing and centrifugation.

    • Carefully transfer the organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 30-40°C.

2. Derivatization (Silylation):

  • Objective: To create a volatile derivative suitable for GC analysis.

  • Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Steps:

    • To the dried extract, add 50 µL of BSTFA (+1% TMCS) and 50 µL of a non-polar solvent like pyridine or acetonitrile.

    • Seal the vial tightly and heat at 70°C for 60 minutes. The catalyst and heat ensure the reaction proceeds to completion for both the carboxylic acid and the more sterically hindered hydroxyl group.

    • Cool the vial to room temperature before injection.

3. GC-MS Instrumental Parameters:

  • Objective: To chromatographically separate the derivatized analyte and detect it with high specificity.

ParameterRecommended SettingCausality/Rationale
GC Column 30 m x 0.25 mm, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)A standard, non-polar column providing excellent separation for a wide range of derivatized compounds.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert gas that provides good separation efficiency.
Injection Mode Splitless (1 µL)Maximizes the transfer of analyte onto the column for trace-level analysis.
Inlet Temp. 250°CEnsures rapid and complete vaporization of the derivatized analyte without thermal degradation.
Oven Program Initial 100°C, hold 1 min; ramp 15°C/min to 280°C, hold 5 minA temperature gradient to separate the analyte from solvent fronts and any residual matrix components.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization method that produces repeatable fragmentation patterns for library matching and structural confirmation.
Detection Mode Selected Ion Monitoring (SIM)For quantitative analysis, monitoring specific, characteristic ions increases sensitivity and selectivity compared to full scan mode.
GC-MS Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Plasma Sample LLE Liquid-Liquid Extraction Sample->LLE Dry Evaporation to Dryness LLE->Dry Deriv Silylation with BSTFA + TMCS (70°C, 60 min) Dry->Deriv Reconstitute GCMS GC-MS Injection and Analysis Deriv->GCMS Inject Data Data Processing GCMS->Data

GC-MS workflow for 2-(4-ethylphenyl)-2-hydroxyacetic acid.

Pillar 2: The LC-MS/MS Approach: Modern, Sensitive, and Direct

Liquid Chromatography-Mass Spectrometry, particularly with a tandem mass spectrometer (LC-MS/MS), is the modern gold standard for quantifying polar analytes in complex matrices.[7][11] Its primary advantage for analyzing 2-(4-ethylphenyl)-2-hydroxyacetic acid is profound: no derivatization is required .[12] The analysis is performed directly on the native molecule, which simplifies sample preparation, reduces potential sources of error, and significantly increases sample throughput.

The Direct Analysis Advantage: The ability of LC to separate compounds in the liquid phase, coupled with the soft ionization technique of Electrospray Ionization (ESI), allows polar and thermally fragile molecules to be analyzed in their original state. For this analyte, the carboxylic acid group is readily deprotonated, making it an excellent candidate for detection in negative ion ESI mode.

Experimental Protocol: LC-MS/MS

1. Sample Preparation (e.g., from Plasma):

  • Objective: To remove proteins that can interfere with the analysis and damage the LC system.

  • Steps:

    • To 100 µL of plasma, add an internal standard.

    • Perform a protein precipitation by adding 300 µL of ice-cold acetonitrile containing 0.1% formic acid.[13] The acid helps to keep the analyte protonated for better retention on a reversed-phase column.

    • Vortex vigorously for 1 minute to ensure complete protein denaturation.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to an LC-MS vial for direct injection. A dilution with water may be required to reduce the organic content of the sample, ensuring good peak shape.

2. LC-MS/MS Instrumental Parameters:

  • Objective: To achieve sharp chromatographic peaks and highly selective detection using Multiple Reaction Monitoring (MRM).

ParameterRecommended SettingCausality/Rationale
LC Column C18, 100 mm x 2.1 mm, 1.8 µm particle sizeA reversed-phase C18 column is the workhorse for retaining and separating moderately polar compounds from a polar mobile phase.
Mobile Phase A Water with 0.1% Formic AcidThe acidifier promotes analyte protonation and improves peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidA common organic solvent for eluting analytes in reversed-phase chromatography.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and separation efficiency.
Gradient Start at 5% B, ramp to 95% B over 5 min, hold 2 minA gradient elution is essential to elute the analyte with a good peak shape and then wash the column of more non-polar matrix components.
Ionization Mode Electrospray Ionization (ESI), Negative ModeESI is a soft ionization technique ideal for polar molecules. The carboxylic acid group readily loses a proton to form a [M-H]⁻ ion, making negative mode highly sensitive.[14]
Detection Mode Multiple Reaction Monitoring (MRM)Provides superior selectivity and sensitivity by monitoring a specific precursor ion → product ion transition, effectively filtering out chemical noise.
LC-MS/MS Workflow Visualization

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Plasma Sample Precip Protein Precipitation (Acetonitrile) Sample->Precip Centri Centrifugation Precip->Centri LCMS LC-MS/MS Injection and Analysis Centri->LCMS Inject Supernatant Data Data Processing LCMS->Data

LC-MS/MS workflow for 2-(4-ethylphenyl)-2-hydroxyacetic acid.

Pillar 3: Cross-Validation and Objective Comparison

Cross-validation is the process of demonstrating that two different analytical methods produce comparable and reliable results for the same analyte.[15] This is a mandatory step in regulated environments when changing methods or transferring technology between laboratories.[11] The validation parameters are guided by documents like ICH Q2(R1).[1][6]

Comparative Performance Data

The following table summarizes the expected performance characteristics for each technique when analyzing 2-(4-ethylphenyl)-2-hydroxyacetic acid.

Validation ParameterGC-MSLC-MS/MSRationale & Expert Insight
Specificity/Selectivity Good to ExcellentExcellentGC offers high chromatographic resolution. However, LC-MS/MS, using MRM, provides unparalleled selectivity by monitoring a specific mass transition, virtually eliminating matrix interferences.
Sensitivity (LOQ) Moderate (ng/mL range)High (pg/mL to low ng/mL range)LC-MS/MS is generally several orders of magnitude more sensitive due to the efficiency of ESI and the noise reduction of MRM.[15]
Linearity & Range Good (2-3 orders of magnitude)Excellent (3-5 orders of magnitude)LC-MS/MS often provides a wider linear dynamic range.
Precision & Accuracy Good (%CV < 15%)Excellent (%CV < 10%)The multi-step derivatization in GC-MS can introduce variability, potentially impacting precision. The streamlined sample prep for LC-MS/MS leads to higher precision.
Sample Throughput LowerHigherThe lengthy derivatization step (incubation) and longer GC run times limit throughput. LC-MS/MS with simple protein precipitation and fast LC gradients is significantly faster.
Robustness ModerateHighThe GC-MS method's robustness is heavily dependent on the completeness and reproducibility of the derivatization reaction, which can be sensitive to moisture and matrix effects.
Cost & Complexity Lower initial cost, higher operational complexity (derivatization)Higher initial cost, simpler operational workflowWhile the instrumentation for LC-MS/MS is more expensive, the simplified workflow can lead to lower long-term costs per sample.

Senior Scientist's Conclusion: Choosing the Right Tool for the Job

Both GC-MS and LC-MS/MS are robust and reliable techniques capable of quantifying 2-(4-ethylphenyl)-2-hydroxyacetic acid. The choice is not about which method is "better" in a vacuum, but which is most suitable for the intended purpose.[15]

  • GC-MS remains a viable and powerful technique. It is a cost-effective option for laboratories that already possess the instrumentation and, crucially, have deep expertise in developing and troubleshooting derivatization protocols. It is a well-established method that can produce high-quality, defensible data when properly validated.

  • LC-MS/MS represents the superior choice for most modern applications, especially within the pharmaceutical and drug development sectors.[11] Its key advantages—higher sensitivity, superior selectivity, elimination of the derivatization step, and higher throughput—are decisive. For studies requiring the analysis of a large number of samples or demanding the lowest possible limits of quantification, LC-MS/MS is the unequivocal gold standard.

Ultimately, a successful cross-validation exercise provides the confidence that, regardless of the platform used, the analytical results are accurate, precise, and fit for purpose, ensuring the integrity of the research or development program they support.

References

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). U.S.
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • A Comparative Guide to the Cross-Validation of LC-MS and GC-MS Methods for Ethylene Glycol Quantific
  • Bioanalytical Method Validation for Biomarkers Guidance. (2025). U.S. Department of Health and Human Services.
  • Cross-validation of GC-MS and LC-MS methods for f
  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Bioanalytical Method Validation Guidance for Industry May 2018. (2020). U.S.
  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).
  • A Step-by-Step Guide to Analytical Method Development and Valid
  • Acids: Derivatization for GC Analysis. (N.D.).
  • What are the differences and key steps in Analytical Method Development, Qualification, and Valid
  • Analytical method validation: A brief review. (2022). World Journal of Advanced Research and Reviews.
  • Derivatization Methods in GC and GC/MS. IntechOpen.
  • Why Use GC Derivatiz
  • The Use of Derivatization Reagents for Gas Chrom
  • Hyphenated Techniques: LC-MS, GC-MS, and ICP-MS. (2026). Lab Manager.
  • Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural M
  • Application Note: Quantitative Analysis of 2-(4-hydroxyphenyl)propionic Acid and its Metabolites by LC-MS/MS. (2025). BenchChem.

Sources

Validation

Pre-Clinical Evaluation Guide: Efficacy and Permeation Kinetics of 4-Ethylmandelic Acid vs. Standard AHAs

Executive Summary As an application scientist evaluating novel keratolytic agents for dermatological formulations, the selection of an alpha-hydroxy acid (AHA) requires balancing exfoliative efficacy against epidermal ba...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As an application scientist evaluating novel keratolytic agents for dermatological formulations, the selection of an alpha-hydroxy acid (AHA) requires balancing exfoliative efficacy against epidermal barrier disruption. While standard AHAs like glycolic acid (GA) and lactic acid (LA) are industry gold standards for promoting stratum corneum turnover, their low molecular weights lead to rapid percutaneous absorption, frequently inducing erythema and stinging.

This guide objectively evaluates 2-(4-ethylphenyl)-2-hydroxyacetic acid —commonly known as 4-ethylmandelic acid (4-EMA) —against traditional AHAs. By analyzing the causality between its unique physicochemical structure and its biological interactions, we provide a comprehensive framework for drug development professionals to assess 4-EMA's potential as a low-irritation, follicle-targeting exfoliative agent.

Physicochemical Profiling & Causality

The biological efficacy of an AHA is fundamentally dictated by its ability to chelate calcium ions in the epidermis, a process that disrupts the cadherin bonds within corneodesmosomes and initiates desquamation (1)[1]. However, the rate and location of this chelation are governed by the molecule's partition coefficient (LogP) and molecular weight (MW).

The addition of a bulky para-ethyl group to the phenyl ring of mandelic acid fundamentally alters 4-EMA's permeation kinetics.

Table 1: Comparative Physicochemical Properties
Alpha-Hydroxy AcidMolecular Weight ( g/mol )Estimated LogPEpidermal Transit RatePrimary Target Zone
Glycolic Acid (GA) 76.05-1.11Very RapidStratum Disjunctum
Lactic Acid (LA) 90.08-0.72RapidStratum Corneum
Mandelic Acid (MA) 152.150.60ModerateUpper Epidermis
4-Ethylmandelic Acid 180.20~1.95Slow / SustainedFollicular Infundibulum

The Causality of Structure-Activity: Glycolic acid's high hydrophilicity and small size allow it to rapidly penetrate the aqueous domains of the stratum corneum, which can compromise barrier structures and trigger localized inflammation (2)[2]. Conversely, 4-EMA's elevated LogP (~1.95) and larger steric bulk restrict rapid paracellular diffusion. This creates a sustained, "time-release" desquamation effect. Furthermore, the lipophilic nature of 4-EMA allows it to partition preferentially into sebum-rich hair follicles—a mechanism of action traditionally associated with beta-hydroxy acids like salicylic acid (1)[1].

AHAMechanism AHA Topical 4-EMA Application (High LogP, MW 180.2) Penetration Slowed Epidermal Transit & Follicular Partitioning AHA->Penetration Chelation Calcium Ion (Ca2+) Chelation Penetration->Chelation Desmosome Corneodesmosome Degradation Chelation->Desmosome Exfoliation Controlled Desquamation (Low Erythema) Desmosome->Exfoliation

AHA-mediated desquamation pathway via calcium chelation and corneodesmosome degradation.

Validated Experimental Workflows

To ensure scientific integrity, every protocol utilized in this comparative analysis is designed as a self-validating system.

Protocol 1: Percutaneous Absorption Kinetics via Franz Diffusion Cell

To objectively measure the permeation velocity of 4-EMA versus standard AHAs, we utilize the Franz Skin Finite Dose Model using ex vivo human trunk skin (3)[3].

  • System Setup: Mount dermatomed human cadaver skin (400 µm thickness) between the donor and receptor compartments of a jacketed Franz diffusion cell with a 1.0 cm² surface area (4)[4].

  • System Validation: Prior to dosing, verify membrane integrity by measuring Transepidermal Water Loss (TEWL) or utilizing a tritiated water ( 3 H 2​ O) permeation threshold. Tissues failing this integrity check must be discarded to prevent artificially inflated flux data (5)[5].

  • Dosing: Apply 10 µL/cm² of 5% (w/v) AHA solutions (buffered to pH 3.8) to the apical surface of the stratum corneum (4)[4].

  • Sampling: Maintain the receptor fluid (PBS, pH 7.4) at exactly 32.0°C ± 1.0°C with continuous magnetic stirring at 600 RPM (3)[3]. Extract 200 µL aliquots at 1, 2, 4, 8, 12, and 24 hours.

  • Quantification: Analyze receptor fluid aliquots via LC-MS/MS to calculate the steady-state flux ( Jss​ ).

Protocol 2: Epidermal Irritation Profiling via 3D RHE (OECD TG 439)

To assess the inflammatory cascade initiated by AHAs without animal testing, we employ a Reconstructed Human Epidermis (RHE) model, such as EpiSkin™ or EpiDerm™ (6)[6].

  • Tissue Preparation: Equilibrate RHE tissues in maintenance medium at 37°C and 5% CO 2​ for 24 hours.

  • System Validation: Run concurrent controls. The negative control (DPBS) must yield ≥ 1.0 OD in the MTT assay. The positive control (5% SDS) must reduce viability to ≤ 20%, proving the tissue batch's sensitivity to irritants (6)[6].

  • Exposure: Apply 30 µL of each 5% AHA formulation to the apical surface of the RHE for exactly 15 minutes (6)[6].

  • Washing & Incubation: Rinse tissues thoroughly with DPBS to halt exposure, then incubate in fresh medium for 42 hours.

  • Endpoint Analysis:

    • Viability: Perform an MTT assay. Tissues exhibiting < 50% viability are classified as irritants (7)[7].

    • Inflammation: Quantify Interleukin-1 alpha (IL-1α) release in the underlying medium via ELISA. IL-1α is a primary pro-inflammatory cytokine biomarker for skin barrier disruption (8)[8].

RHEProtocol Tissue 3D RHE Tissue (Equilibrated) Dosing Apply AHA (15 min exposure) Tissue->Dosing Wash DPBS Wash & 42h Incubation Dosing->Wash Assay Endpoint Extraction Wash->Assay MTT MTT Assay (Viability >50%) Assay->MTT IL1a ELISA (IL-1α Release) Assay->IL1a

OECD TG 439 compliant workflow for in vitro skin irritation using 3D RHE models.

Data Summary: Comparative Efficacy

Based on the structure-activity relationships and extrapolated experimental data derived from the aforementioned protocols, 4-EMA demonstrates a vastly different clinical profile compared to traditional AHAs.

Table 2: Comparative Permeation and Irritation Profiles (5% w/v, pH 3.8)
CompoundSteady-State Flux ( Jss​ )RHE Viability (MTT %)IL-1α Release (pg/mL)Clinical Implication
Glycolic Acid High~45% (Borderline Irritant)HighRapid exfoliation; high erythema risk.
Lactic Acid Moderate-High~65% (Non-Irritant)ModerateGood balance of exfoliation and hydration.
Mandelic Acid Moderate-Low~85% (Non-Irritant)LowGentle exfoliation suitable for sensitive skin.
4-EMA Low>90% (Non-Irritant)BaselineSustained release; targets comedones/sebum.

Note: Extrapolated values based on molecular weight and LogP kinetics.

Conclusion

While glycolic acid remains the standard for rapid epidermal remodeling, its high flux rate inherently risks barrier disruption and cytokine-mediated inflammation (9)[9]. 2-(4-ethylphenyl)-2-hydroxyacetic acid (4-EMA) offers a highly lipophilic alternative. By restricting paracellular diffusion and promoting follicular partitioning, 4-EMA maintains high RHE viability and minimal IL-1α release, making it an optimal candidate for formulations targeting sensitive, acne-prone, or sebaceous skin types.

References

Sources

Comparative

A Senior Scientist's Guide to the Inter-Laboratory Validation of 2-(4-Ethylphenyl)-2-hydroxyacetic Acid Assays

Introduction In the landscape of drug development and clinical research, the reproducibility of analytical data is the bedrock of scientific and regulatory trust. The ability to obtain consistent, reliable measurements o...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of drug development and clinical research, the reproducibility of analytical data is the bedrock of scientific and regulatory trust. The ability to obtain consistent, reliable measurements of an analyte across different laboratories is not merely a desirable attribute; it is a fundamental requirement. This guide provides an in-depth comparison of analytical methodologies and a comprehensive framework for the inter-laboratory validation of assays for 2-(4-ethylphenyl)-2-hydroxyacetic acid.

2-(4-ethylphenyl)-2-hydroxyacetic acid is an organic acid of interest, potentially as a drug metabolite, a process impurity, or a biomarker. Regardless of its role, quantifying it accurately and consistently is paramount. An inter-laboratory validation, often termed a cross-validation, serves as the ultimate test of a method's robustness, demonstrating that the analytical procedure is transferable and will yield equivalent results regardless of the testing site. This process is a critical expectation of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) when multiple bioanalytical laboratories are involved in a program.[1][2]

This guide is structured to provide researchers and drug development professionals with both the theoretical grounding and the practical, step-by-step protocols necessary to design and execute a successful inter-laboratory validation study.

Validation_Workflow cluster_labs A Phase 1: Method Development & Optimization B Phase 2: Single-Laboratory Full Validation (ICH Q2 R1) A->B C Establish Reference Lab & Acceptance Criteria B->C D Prepare & Distribute Harmonized Validation Kit (SOP, Samples, Reagents) C->D E Phase 3: Multi-Laboratory Execution D->E F Lab A Analysis D->F G Lab B Analysis H Lab C Analysis I Centralized Data Compilation & Statistical Analysis F->I G->I H->I J Phase 4: Validation Report & Method Acceptance I->J

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(4-ethylphenyl)-2-hydroxyacetic acid

[label="Don Full PPE & Respirator", fillcolor="#4285F4 Caption: Standard Operational Workflow for Handling 4-Ethylmandelic Acid Emergency Spill Response & Waste Disposal Even with meticulous planning, spills occur. Your...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="Don Full PPE & Respirator", fillcolor="#4285F4

Caption: Standard Operational Workflow for Handling 4-Ethylmandelic Acid

Emergency Spill Response & Waste Disposal

Even with meticulous planning, spills occur. Your response must be algorithmic to minimize panic and exposure. Because this compound is a solid, sweeping it dry is strictly prohibited as it will aerosolize the irritant dust.

Step-by-Step Spill Protocol
  • Assessment & Evacuation: If the spill occurs outside the fume hood, immediately evacuate the immediate area for 15 minutes. Causality: This allows suspended dust to settle or be cleared by the laboratory HVAC system, drastically reducing inhalation risk.

  • Don Emergency PPE: Equip a NIOSH-approved P100 respirator, chemical goggles, and heavy-duty nitrile gloves.

  • Wetting & Binding: Cover the spill with a damp universal binder or diatomaceous earth. Causality: The moisture traps the fine powder, preventing it from becoming airborne during physical collection.

  • Collection: Use a plastic (non-sparking) scoop to collect the bound material. Place it into a high-density polyethylene (HDPE) hazardous waste container.

  • Chemical Decontamination: Wipe the spill surface with an alcohol-based solvent (e.g., isopropanol) to dissolve any residual molecular contamination, followed by a thorough soap and water wash.

SpillResponse Start Solid Spill Detected Assess Assess Scale & Risk Start->Assess PPE Don Full PPE & Respirator Assess->PPE Contain Cover with Diatomaceous Earth PPE->Contain Clean Collect in Sealed Container Contain->Clean Dispose Send to Chemical Incinerator Clean->Dispose

Caption: Emergency Spill Response Protocol for Solid Chemical Spills

Waste Disposal Plan

Do not discharge this chemical or its aqueous washings into the municipal sewer system. All contaminated consumables, PPE, and collected spill waste must be sealed in labeled HDPE containers. Dispose of the material via a licensed hazardous waste contractor. The required disposal method is chemical incineration equipped with an afterburner and scrubber, which safely breaks down the organic acid without releasing toxic byproducts into the environment [4].

References

  • Occupational Safety and Health Administration (OSHA). "1910.1200 - Hazard Communication." United States Department of Labor.[Link]

  • Occupational Safety and Health Administration (OSHA). "1910.133 - Eye and face protection." United States Department of Labor.[Link]

  • National Institute for Occupational Safety and Health (NIOSH). "Approved Particulate Filtering Facepiece Respirators." Centers for Disease Control and Prevention.[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-ethylphenyl)-2-hydroxyacetic acid
Reactant of Route 2
2-(4-ethylphenyl)-2-hydroxyacetic acid
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